1-(2-Bromophenyl)-5-chloro-1-oxopentane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)-5-chloropentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMKKIHXEPLPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621999 | |
| Record name | 1-(2-Bromophenyl)-5-chloropentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-92-4 | |
| Record name | 1-(2-Bromophenyl)-5-chloropentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the synthesis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane, a halogenated aromatic ketone with potential applications as an intermediate in pharmaceutical and organic synthesis. Due to the absence of a specific published protocol for this compound, this document outlines a robust and well-established synthetic methodology, the Friedel-Crafts acylation, which represents the most chemically sound approach for its preparation. This guide includes a proposed experimental protocol, a comprehensive list of reagents and their properties, and a discussion of the reaction mechanism. Additionally, logical workflow and pathway diagrams are provided to visually represent the synthetic strategy. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis of novel chemical entities.
Introduction
This compound is a chemical compound featuring a brominated phenyl ring attached to a five-carbon chain containing a ketone and a terminal chloride. This unique combination of functional groups makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialized organic compounds. The strategic placement of the bromine and chlorine atoms allows for selective downstream functionalization through various cross-coupling and nucleophilic substitution reactions.
This guide focuses on the most logical and established method for the synthesis of this target molecule: the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[1]
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of this compound can be efficiently achieved via the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich bromobenzene ring.
Reagents and Materials
The following table summarizes the key reagents required for the proposed synthesis.
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Bromobenzene | 108-86-1 | C₆H₅Br | 157.01 | Colorless to pale yellow liquid, water-insoluble. |
| 5-Chlorovaleryl chloride | 1575-61-7 | C₅H₈Cl₂O | 155.02 | Corrosive liquid, reacts with water. |
| Aluminum Chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | White to pale yellow solid, reacts violently with water. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, colorless liquid; common organic solvent. |
| Hydrochloric Acid (aq) | 7647-01-0 | HCl | 36.46 | Corrosive, strong acid. |
| Sodium Bicarbonate (aq) | 144-55-8 | NaHCO₃ | 84.01 | Mild base, used for neutralization. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
Experimental Protocol
This protocol is a proposed methodology based on standard Friedel-Crafts acylation procedures.
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.2 equivalents).
-
Add dry dichloromethane (DCM) as the solvent.
-
Cool the suspension to 0 °C in an ice bath.
Addition of Reactants: 4. In the dropping funnel, prepare a solution of 5-chlorovaleryl chloride (1.1 equivalents) in dry DCM. 5. Slowly add the 5-chlorovaleryl chloride solution to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C. 6. After the addition is complete, add bromobenzene (1.0 equivalent) dropwise to the reaction mixture, also at 0 °C.
Reaction Progression: 7. After the addition of bromobenzene, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: 8. Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. 9. Separate the organic layer and extract the aqueous layer with DCM. 10. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. 11. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. 12. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
Quantitative Data (Theoretical)
As no specific literature data is available, the following are estimated values based on similar Friedel-Crafts acylation reactions.
| Parameter | Estimated Value |
| Yield | 60-80% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Purity (post-chromatography) | >95% |
Reaction Mechanism and Diagrams
The core of this synthesis is the electrophilic aromatic substitution via a Friedel-Crafts acylation mechanism.
Synthesis Pathway Diagram
Caption: Overall synthetic scheme for this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Safety Considerations
-
5-Chlorovaleryl chloride and Aluminum Chloride: Both are corrosive and react with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.
-
Hydrogen Chloride Gas: Evolved during the reaction. A gas trap containing a basic solution (e.g., NaOH) should be used.
Characterization (Predicted)
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals would include aromatic protons in the 2-bromophenyl group, and methylene protons of the pentanoyl chain, with distinct chemical shifts for those adjacent to the carbonyl group and the chlorine atom.
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbon, aromatic carbons (with splitting patterns influenced by the bromine substituent), and the aliphatic carbons.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (275.57 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) is expected around 1680-1700 cm⁻¹.
Conclusion
References
"1-(2-Bromophenyl)-5-chloro-1-oxopentane chemical properties"
An In-depth Technical Guide on the Core Chemical Properties of 1-(2-Bromophenyl)-5-chloro-1-oxopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds to provide a robust predictive profile. This document covers physicochemical properties, proposed synthesis, spectral analysis, reactivity, and potential safety considerations to support research and development activities.
Chemical Identity and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 487058-92-4 | [1][2] |
| Molecular Formula | C₁₁H₁₂BrClO | [3] |
| Molecular Weight | 275.57 g/mol | [3] |
| Predicted Boiling Point | Data not available | N/A |
| Predicted Melting Point | Data not available | N/A |
| Predicted Solubility | Insoluble in water; likely soluble in organic solvents such as alcohols and ethers. | [4] |
Proposed Synthesis: Friedel-Crafts Acylation
A plausible and widely used method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. For this compound, this would involve the reaction of bromobenzene with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard Friedel-Crafts acylation procedures.[5]
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane.
-
Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Add 5-chloropentanoyl chloride (1.0 equivalent) dropwise via the dropping funnel while maintaining the temperature.
-
Addition of Bromobenzene: Following the addition of the acyl chloride, add bromobenzene (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Spectroscopic Analysis (Predicted)
Direct spectroscopic data for this compound is not available. The following predictions are based on the analysis of analogous compounds such as 1-(2-bromophenyl)ethanone and general principles of spectroscopy.[2][3][6]
1H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | dd | 1H | Aromatic H (ortho to C=O) |
| ~7.4 | m | 2H | Aromatic H |
| ~7.3 | m | 1H | Aromatic H |
| ~3.6 | t | 2H | -CH₂-Cl |
| ~3.0 | t | 2H | -C(=O)-CH₂- |
| ~1.9 | m | 4H | -CH₂-CH₂- |
13C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~200 | C=O (ketone) |
| ~140 | Aromatic C (ipso to C=O) |
| ~134 | Aromatic C-H |
| ~132 | Aromatic C-H |
| ~129 | Aromatic C-H |
| ~127 | Aromatic C-H |
| ~119 | Aromatic C-Br |
| ~45 | -CH₂-Cl |
| ~38 | -C(=O)-CH₂- |
| ~28 | -CH₂- |
| ~24 | -CH₂- |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M+) would appear as a cluster of peaks at m/z 274, 276, and 278 due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The major fragmentation is likely to be the alpha-cleavage of the alkyl chain.[7]
Predicted Fragmentation:
-
[M]+ : C₁₁H₁₂BrClO⁺
-
[M-C₄H₈Cl]⁺ : C₇H₄BrO⁺ (acylium ion)
-
[C₆H₄Br]⁺ : Bromophenyl cation
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3080 | Aromatic C-H stretch |
| ~2940 | Aliphatic C-H stretch |
| ~1685 | C=O (aryl ketone) stretch |
| ~1580, 1470 | Aromatic C=C stretch |
| ~750 | C-Br stretch |
| ~650 | C-Cl stretch |
Reactivity and Potential Biological Activity
The reactivity of this compound is dictated by the ketone functional group, the aromatic ring substituted with an electron-withdrawing bromine atom, and the terminal chloroalkane chain.
-
Ketone Carbonyl Group: Susceptible to nucleophilic attack.
-
Alpha-Protons: The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate.
-
Aromatic Ring: The bromine atom is deactivating, making the ring less susceptible to further electrophilic aromatic substitution.
-
Chloroalkane Terminus: The terminal chlorine is a good leaving group, allowing for nucleophilic substitution reactions at this position.
Potential Signaling Pathway Involvement (Hypothetical):
Given its structure as a substituted aromatic ketone, this compound could potentially interact with various biological targets. Brominated aromatic compounds have been studied for a range of biological activities. Without specific data, any proposed pathway is purely speculative. A general workflow for investigating biological activity is presented below.
Caption: A generalized workflow for the screening and development of a novel chemical entity.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on its structure, the following general precautions should be taken:
-
Irritant: Aromatic ketones and halogenated compounds can be irritating to the skin, eyes, and respiratory system.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its predicted properties based on the analysis of structurally similar molecules. Experimental validation of these predicted properties is essential for any future research and development involving this compound.
References
- 1. Ethanone, 1-(2-bromophenyl)- (CAS 2142-69-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. chembk.com [chembk.com]
- 5. maths.tcd.ie [maths.tcd.ie]
- 6. Ethanone, 1-(2-bromophenyl)- [webbook.nist.gov]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
Technical Guide: 1-(2-Bromophenyl)-5-chloro-1-oxopentane (CAS No. 487058-92-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)-5-chloro-1-oxopentane, a halogenated phenyl pentanone derivative. While specific biological data for this compound is not extensively documented in publicly available literature, this guide offers insights into its physicochemical properties, a detailed plausible synthesis protocol, and explores potential areas of investigation for drug discovery based on the activities of structurally related molecules.
Chemical and Physical Properties
This compound is a ketone derivative with both bromine and chlorine substituents. These features make it a versatile intermediate for further chemical modifications in medicinal chemistry.
| Property | Value |
| CAS Number | 487058-92-4 |
| Molecular Formula | C₁₁H₁₂BrClO |
| Molecular Weight | 275.57 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)Br)C(=O)CCCCCl |
| InChI Key | AZMKKIHXEPLPGT-UHFFFAOYSA-N |
| Physical State | Not specified (likely liquid or low-melting solid) |
| Purity (typical) | ≥97% |
Synthesis Protocol: Friedel-Crafts Acylation
The most probable synthetic route for this compound is the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.
Experimental Protocol:
Materials:
-
Bromobenzene
-
5-Chlorovaleryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Acyl Chloride Addition: Cool the suspension in an ice bath. To the addition funnel, add a solution of 5-chlorovaleryl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5°C.
-
Bromobenzene Addition: Following the addition of the acyl chloride, add bromobenzene (1.0 equivalent) dropwise to the reaction mixture, again keeping the temperature below 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.
Caption: Synthetic workflow for this compound.
Potential Biological Significance and Areas for Investigation
While no specific biological data for this compound is readily available, the structural motifs present in the molecule suggest several avenues for research in drug development. The presence of a bromophenyl group and a reactive ketone functionality are common in various pharmacologically active compounds.
Anticancer Research
Halogenated phenyl ketones are precursors to and are structurally related to chalcones, a class of compounds known for their anticancer properties. Chalcones containing a bromophenyl group have demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer.[1][2][3][4] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.
Potential Research Directions:
-
In vitro cytotoxicity screening: Assess the cytotoxic effects of this compound against a panel of human cancer cell lines (e.g., breast, colon, lung).
-
Mechanism of action studies: If cytotoxic activity is observed, investigate the underlying mechanisms, such as apoptosis induction (caspase activation, PARP cleavage) and cell cycle analysis.
-
Analogue synthesis: Use the title compound as a scaffold to synthesize a library of derivatives to establish structure-activity relationships (SAR).
Caption: Logical workflow for anticancer drug discovery investigation.
Other Potential Therapeutic Areas
Derivatives containing bromophenyl moieties have been explored for a wide range of therapeutic applications, including:
-
Antidiabetic Agents: Some N-(2-bromophenyl) acetamide derivatives have shown potential as antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase.[5]
-
Antimicrobial Agents: Certain pyrazine carboxamide derivatives with a bromo-phenyl group have exhibited antibacterial activity.[6]
-
Enzyme Inhibition: Bromophenol derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity.[7]
Given the structural alerts within this compound, it is plausible that this compound or its derivatives could be investigated for activity in these or other therapeutic areas. Initial screening in relevant in vitro assays would be a prudent first step.
Conclusion
This compound is a readily accessible synthetic intermediate with potential applications in drug discovery. While direct biological data is currently lacking, its structural relationship to known bioactive molecules, particularly in the anticancer field, warrants further investigation. The provided synthesis protocol offers a reliable method for its preparation, enabling researchers to explore its pharmacological profile and utilize it as a building block for novel therapeutic agents.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure Elucidation of 1-(2-Bromophenyl)-5-chloro-1-oxopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the comprehensive analytical approach for the structural elucidation of 1-(2-Bromophenyl)-5-chloro-1-oxopentane. In the absence of direct experimental data in publicly available literature, this document provides a detailed predictive analysis of its spectroscopic characteristics. The methodologies described herein are based on established principles of organic spectroscopy and data from analogous structures. This guide serves as a robust framework for researchers engaged in the synthesis, characterization, and application of novel halogenated ketones in drug discovery and development.
Introduction
This compound is a halogenated aromatic ketone with potential applications in medicinal chemistry and organic synthesis. Its precise molecular structure is fundamental to understanding its chemical reactivity, biological activity, and potential as a scaffold in drug design. This document details the expected outcomes from key analytical techniques essential for its structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Predicted Physicochemical Properties
A summary of the basic chemical properties of the target compound is presented in Table 1.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 1-Pentanone, 1-(2-bromophenyl)-5-chloro- | [1][2] |
| CAS Number | 487058-92-4 | [1][2] |
| Molecular Formula | C₁₁H₁₂BrClO | [2][3] |
| Molecular Weight | 275.57 g/mol | [2][3] |
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound, derived from the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The predicted proton NMR spectrum would exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group on the aromatic ring, and the chlorine atom on the alkyl chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | Doublet of doublets | 1H | Aromatic H (adjacent to C-Br) |
| ~ 7.2 - 7.5 | Multiplet | 3H | Remaining Aromatic H's |
| ~ 3.6 | Triplet | 2H | -CH₂-Cl |
| ~ 3.0 | Triplet | 2H | -CO-CH₂- |
| ~ 1.8 - 2.0 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon is expected at the lowest field.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 198 - 202 | C=O |
| ~ 138 - 140 | Aromatic C-CO |
| ~ 120 - 135 | Aromatic CH & C-Br |
| ~ 44 - 46 | -CH₂-Cl |
| ~ 35 - 38 | -CO-CH₂- |
| ~ 28 - 32 | -CH₂-CH₂-CH₂- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the elemental composition and connectivity.
| Ion | Calculated m/z |
| [M+H]⁺ | 274.9836 |
| [M+Na]⁺ | 296.9655 |
The molecule is expected to undergo characteristic fragmentation patterns for ketones and halogenated compounds.[4][5] The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in characteristic isotopic patterns for fragments containing these atoms.
-
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the pentyl chain, and the bond between the carbonyl group and the bromophenyl ring.
-
McLafferty Rearrangement: Possible if the alkyl chain is long enough.
-
Loss of Halogens: Fragmentation involving the loss of Br, Cl, HBr, and HCl.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2960 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1685 | Strong | Aromatic Ketone C=O stretch[6][7] |
| ~ 1600 - 1450 | Medium to Weak | Aromatic C=C stretch[8] |
| ~ 750 - 700 | Strong | C-Br stretch |
| ~ 800 - 600 | Strong | C-Cl stretch[9] |
Experimental Protocols
The following are detailed experimental protocols that would be employed for the structure elucidation of this compound.
Synthesis
A plausible synthetic route would involve the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
References
- 1. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 487058-92-4 [amp.chemicalbook.com]
- 3. This compound | 487058-92-4 [chemicalbook.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eng.uc.edu [eng.uc.edu]
In-Depth Technical Guide to the Spectroscopic Data of 1-(2-Bromophenyl)-5-chloro-1-oxopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-(2-Bromophenyl)-5-chloro-1-oxopentane. Due to the limited availability of directly measured spectroscopic data for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds. The presented data includes predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, a detailed experimental protocol for a plausible synthetic route, Friedel-Crafts acylation, is described. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by providing a foundational understanding of the expected analytical data for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, primarily 2'-bromoacetophenone and 5-chloro-1-phenyl-1-pentanone.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-3', H-4', H-5', H-6' (Aromatic) | 7.20 - 7.80 | m | 4H |
| H-2 (CH₂) | 3.05 | t | 2H |
| H-3 (CH₂) | 1.85 | m | 2H |
| H-4 (CH₂) | 1.95 | m | 2H |
| H-5 (CH₂) | 3.60 | t | 2H |
Predicted in CDCl₃ at 400 MHz.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C=O | ~200 |
| C-1' (Aromatic, C-Br) | ~118 |
| C-2' (Aromatic, C-C=O) | ~140 |
| C-3', C-4', C-5', C-6' (Aromatic) | 127 - 134 |
| C-2 (CH₂) | ~38 |
| C-3 (CH₂) | ~22 |
| C-4 (CH₂) | ~32 |
| C-5 (CH₂) | ~44 |
Predicted in CDCl₃ at 100 MHz.
Predicted Mass Spectrometry Data
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Fragment |
| 290/292/294 | [M]⁺ (Molecular ion with Br and Cl isotopes) |
| 183/185 | [C₇H₄BrO]⁺ (2-Bromobenzoyl cation) |
| 155/157 | [C₆H₄Br]⁺ |
| 105 | [C₅H₈Cl]⁺ |
| 76 | [C₆H₄]⁺ |
Predicted Infrared (IR) Data
Table 4: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3080 | C-H stretch (aromatic) |
| ~2940, ~2860 | C-H stretch (aliphatic) |
| ~1690 | C=O stretch (aryl ketone) |
| ~1580, ~1460 | C=C stretch (aromatic) |
| ~750 | C-Br stretch |
| ~680 | C-Cl stretch |
Experimental Protocols
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride.
Synthesis of this compound
Materials:
-
Bromobenzene
-
5-Chlorovaleryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 5-chlorovaleryl chloride dropwise to the stirred suspension.
-
After the addition is complete, add bromobenzene dropwise, maintaining the temperature at 0 °C.
-
Once the addition of bromobenzene is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
Mass spectra would be obtained using an electron ionization (EI) mass spectrometer.
Infrared (IR) Spectroscopy:
-
IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a NaCl or KBr plate.
Visualizations
Synthesis Workflow
Mass Spectrometry of 1-(2-Bromophenyl)-5-chloro-1-oxopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 1-(2-Bromophenyl)-5-chloro-1-oxopentane. The content herein is curated for professionals in research and drug development, offering a detailed examination of its fragmentation patterns, predicted mass spectral data, and standardized experimental protocols for its analysis.
Predicted Mass Spectral Data
The mass spectrum of this compound is characterized by distinct isotopic patterns due to the presence of bromine and chlorine. The molecular ion peak is expected to exhibit a complex cluster due to the isotopes of both halogens (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl). The primary fragmentation pathways are anticipated to be alpha-cleavage at the carbonyl group and cleavage of the alkyl chain.
| m/z (predicted) | Ion Structure | Fragmentation Pathway | Notes |
| 274/276/278 | [C₁₁H₁₂⁷⁹Br³⁵ClO]⁺ / [C₁₁H₁₂⁸¹Br³⁵ClO]⁺ & [C₁₁H₁₂⁷⁹Br³⁷ClO]⁺ / [C₁₁H₁₂⁸¹Br³⁷ClO]⁺ | Molecular Ion (M⁺) | The isotopic cluster will show characteristic ratios for the presence of one bromine and one chlorine atom. |
| 183/185 | [C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺ | α-cleavage: loss of the C₄H₈Cl radical | This is expected to be a prominent peak, forming a stable acylium ion. The 1:1 isotopic pattern is characteristic of bromine. |
| 155/157 | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | Loss of CO from the [C₇H₄BrO]⁺ fragment | A common fragmentation for aromatic ketones. |
| 91 | [C₄H₈Cl]⁺ | α-cleavage: formation of the chlorobutyl cation | |
| 77 | [C₆H₅]⁺ | Loss of Br from the [C₆H₄Br]⁺ fragment | Represents the phenyl group. |
Experimental Protocols
A standard protocol for the analysis of this compound via mass spectrometry would involve gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the analyte.
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection Mode: Splitless.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow for the mass spectrometric analysis of this compound.
Caption: Predicted Fragmentation Pathway of this compound.
Technical Guide: Solubility of 1-(2-Bromophenyl)-5-chloro-1-oxopentane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Bromophenyl)-5-chloro-1-oxopentane. Due to the limited availability of specific experimental data in public literature, this document focuses on predicting solubility based on the compound's molecular structure and provides detailed experimental protocols for determining its solubility in various organic solvents.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of this compound contains several functional groups that influence its overall polarity and solubility: a bromophenyl group, a ketone group, and a chloroalkane chain.
-
Aromatic Ring and Halogens: The bromophenyl group is relatively nonpolar, suggesting solubility in nonpolar solvents.
-
Ketone Group: The carbonyl (C=O) in the ketone group introduces polarity and the capacity to act as a hydrogen bond acceptor, which can enhance solubility in polar solvents.[2]
-
Alkyl Chain: The pentane chain is nonpolar.
-
Chloro Group: The chloro group adds some polarity but also increases the molecular weight.
Overall, this compound can be classified as a moderately polar compound. Its solubility will be a balance between its polar and nonpolar characteristics.[3] A larger nonpolar hydrocarbon portion of a molecule tends to make it more soluble in nonpolar solvents.[1]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Sparingly Soluble | The hydroxyl group of the solvent can interact with the ketone, but the large nonpolar regions of the solute may limit high solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents have sufficient polarity to interact with the ketone group without the steric hindrance of hydrogen bonding donors, making them good candidates for dissolving this compound. |
| Moderately Polar | Dichloromethane (DCM), Chloroform | Likely Soluble | The polarity of these solvents is well-matched with the overall polarity of the target compound. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | While the nonpolar aromatic ring and alkyl chain have an affinity for these solvents, the polar ketone group will likely reduce solubility significantly. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, experimental determination is necessary. The following protocols describe standard methods for both qualitative and quantitative solubility assessment.
This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.
Methodology:
-
Preparation: Weigh approximately 10-20 mg of this compound into a small test tube or vial.[4]
-
Solvent Addition: Add the selected organic solvent to the test tube in 0.5 mL increments, up to a total volume of 3 mL.[1]
-
Mixing: After each addition, vigorously shake or vortex the mixture for 30-60 seconds to ensure thorough mixing.[5]
-
Observation: Visually inspect the solution against a well-lit background. A compound is considered:
-
Soluble if it completely dissolves, forming a clear, homogeneous solution.
-
Sparingly Soluble if a significant portion dissolves, but some solid remains.
-
Insoluble if the solid does not appear to dissolve.
-
-
Record Results: Document the observations for each solvent tested.
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a flask or vial containing a known volume of the desired organic solvent.[7] The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
Once equilibrium is achieved, allow the mixture to stand undisturbed for a period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Determine the concentration of the solute in the diluted sample using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.[10]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a systematic workflow for characterizing the solubility of an organic compound like this compound.
Caption: Workflow for Experimental Solubility Determination.
References
- 1. How do functional groups influence solubility? [vedantu.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. scribd.com [scribd.com]
- 5. saltise.ca [saltise.ca]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
Homologs of 1-(2-Bromophenyl)-5-chloro-1-oxopentane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 1-(2-Bromophenyl)-5-chloro-1-oxopentane and its homologous series. While specific experimental data on the biological activities and detailed synthetic protocols for the title compound are not extensively available in peer-reviewed literature, this document consolidates the known chemical information and outlines the probable synthetic methodologies. Furthermore, it explores the landscape of commercially available analogs and discusses potential, yet currently hypothetical, biological activities and signaling pathways based on the broader class of substituted phenyl ketones. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential pharmacological evaluation of this class of compounds.
Introduction
This compound is a halogenated aromatic ketone. The core structure consists of a brominated phenyl ring attached to a five-carbon chain (pentanone) which is terminally substituted with a chlorine atom. The presence of two different halogen atoms on the aromatic ring and the aliphatic chain, respectively, makes it an interesting scaffold for chemical modifications and potential exploration in medicinal chemistry. Homologs of this compound would include variations in the substitution pattern on the phenyl ring, as well as modifications to the length and substitution of the aliphatic chain.
While specific biological activities for this compound are not documented in the public domain, the broader class of substituted aromatic ketones is known to exhibit a wide range of pharmacological effects. This guide will, therefore, extrapolate potential areas of investigation for this compound and its analogs.
Physicochemical Properties of this compound and Its Homologs
Detailed experimental data on the physicochemical properties of this compound is scarce. However, based on its structure, several properties can be predicted. The table below summarizes the basic chemical information for the title compound and some of its commercially available homologs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 487058-92-4 | C₁₁H₁₂BrClO | 275.57 |
| 1-(4-Bromophenyl)-5-chloro-1-oxopentane | 54874-12-3 | C₁₁H₁₂BrClO | 275.57 |
| 5-Chloro-1-(2-chlorophenyl)-1-oxopentane | 487058-79-7 | C₁₁H₁₂Cl₂O | 231.12 |
| 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane | 487058-77-5 | C₁₂H₁₂ClF₃O | 264.67 |
| 1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one | 1373350-58-3 | C₁₁H₁₁BrClFO | 293.56 |
Note: This data is compiled from commercially available sources and chemical databases.
Synthesis of this compound and Homologs
The most probable and widely used method for the synthesis of this compound and its homologs is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
General Experimental Protocol for Friedel-Crafts Acylation
The following is a generalized protocol for the synthesis of 1-(substituted-phenyl)-5-chloro-1-oxopentanes.
Materials:
-
Substituted bromobenzene (e.g., bromobenzene, 1-bromo-4-chlorobenzene, etc.)
-
5-Chlorovaleryl chloride
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with the substituted bromobenzene and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution at 0 °C (ice bath).
-
Acyl Chloride Addition: A solution of 5-chlorovaleryl chloride in anhydrous DCM is added dropwise from the dropping funnel to the reaction mixture at a rate that maintains the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is cooled to 0 °C and slowly quenched by the addition of crushed ice, followed by the addition of concentrated HCl. The mixture is then transferred to a separatory funnel.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure 1-(substituted-phenyl)-5-chloro-1-oxopentane.
Note: This is a generalized protocol and the specific reaction conditions (e.g., reaction time, temperature, and stoichiometry) may need to be optimized for each specific homolog.
Potential Biological Activities and Signaling Pathways (Hypothetical)
As there is no specific biological data available for this compound, this section presents a hypothetical discussion based on the activities of structurally related compounds. Substituted phenyl ketones are known to interact with a variety of biological targets.
Potential as Enzyme Inhibitors
The electrophilic carbonyl group and the halogenated phenyl ring could potentially interact with the active sites of various enzymes. For instance, some chalcones and related ketones are known to be inhibitors of enzymes such as kinases, phosphatases, and proteases. The specific substitution pattern on the phenyl ring would be crucial in determining the selectivity and potency of such inhibition.
Potential as Receptor Modulators
Aromatic ketones can also act as scaffolds for the development of ligands for various G-protein coupled receptors (GPCRs) or ion channels. The nature and position of the substituents on the phenyl ring would dictate the binding affinity and functional activity (agonist or antagonist) at a particular receptor.
Hypothetical Signaling Pathway Involvement
Should these compounds exhibit activity as, for example, kinase inhibitors, they could modulate intracellular signaling pathways critical for cell growth, differentiation, and survival. A hypothetical workflow for screening such compounds is presented below.
Caption: A generalized workflow for the biological screening and characterization of novel chemical entities.
Conclusion and Future Directions
This compound and its homologs represent a class of compounds with potential for further investigation in the fields of medicinal chemistry and drug discovery. While this technical guide provides a foundational understanding of their chemistry, a significant gap exists in the literature regarding their biological activities.
Future research should focus on:
-
Systematic Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of homologs with diverse substitution patterns.
-
Comprehensive Biological Screening: Screening of these compounds against a wide range of biological targets, including enzymes and receptors, to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of these compounds and their biological activity to guide the design of more potent and selective analogs.
The information presented herein, though limited by the available data, provides a starting point for researchers to explore the chemical and potential biological landscape of this intriguing class of halogenated aromatic ketones.
Isomers of 1-(2-Bromophenyl)-5-chloro-1-oxopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)-5-chloro-1-oxopentane and its positional isomers. These compounds are members of the haloalkylated phenyl ketone family, a class of molecules that serve as versatile intermediates in organic synthesis and are of interest for their potential biological activities. The distinct positioning of bromine and chlorine atoms on the aromatic and aliphatic portions of the molecule, respectively, imparts unique chemical reactivity and opens avenues for further molecular modifications. This makes them valuable building blocks in medicinal chemistry and materials science.
This document will detail the synthesis, characterization, and potential biological significance of the ortho-, meta-, and para-brominated isomers of 1-phenyl-5-chloro-1-oxopentane.
Positional Isomers
The principal isomers of 1-(Bromophenyl)-5-chloro-1-oxopentane are positional isomers, differing in the location of the bromine atom on the phenyl ring. The three key isomers are:
-
This compound (ortho-isomer)
-
1-(3-Bromophenyl)-5-chloro-1-oxopentane (meta-isomer)
-
1-(4-Bromophenyl)-5-chloro-1-oxopentane (para-isomer)
While conformational isomers resulting from rotation around single bonds exist, this guide will concentrate on these structural isomers. The molecule lacks a chiral center, and therefore, does not have stereoisomers such as enantiomers or diastereomers.
Synthesis of Isomers
The most prevalent and efficient synthetic route to 1-(Bromophenyl)-5-chloro-1-oxopentanes is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of bromobenzene with 5-chloropentanoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃)[1][2]. The bromine atom on the benzene ring directs the incoming acyl group primarily to the ortho and para positions. Consequently, this reaction typically yields a mixture of the 1-(2-bromophenyl) and 1-(4-bromophenyl) isomers, which can then be separated. The synthesis of the meta-isomer requires a different strategic approach.
Experimental Protocol: Synthesis of this compound and 1-(4-Bromophenyl)-5-chloro-1-oxopentane
This protocol is a generalized procedure based on established Friedel-Crafts acylation methods[1].
Materials:
-
Bromobenzene
-
5-Chloropentanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane. Cool the resulting suspension to 0°C using an ice bath.
-
Formation of Acylium Ion: Slowly add 5-chloropentanoyl chloride (1.0 equivalent) to the stirred AlCl₃ suspension via the dropping funnel. Maintain the temperature at 0°C and stir for an additional 15-20 minutes to allow for the formation of the acylium ion complex.
-
Acylation Reaction: Add bromobenzene (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C. Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: After the reaction is deemed complete, cool the flask to 0°C and carefully pour the contents into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir this mixture vigorously.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine all organic fractions.
-
Washing: Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a mixture of ortho and para isomers, is then purified and separated using silica gel column chromatography with a suitable eluent system, such as a hexane-ethyl acetate gradient.
Synthetic Workflow Diagram
Caption: Synthesis of ortho- and para-isomers via Friedel-Crafts acylation.
Physicochemical and Spectral Data
Table 1: General Properties of 1-(Bromophenyl)-5-chloro-1-oxopentane Isomers
| Property | This compound | 1-(3-Bromophenyl)-5-chloro-1-oxopentane | 1-(4-Bromophenyl)-5-chloro-1-oxopentane |
| CAS Number | 487058-92-4[3] | 487058-88-8[4] | 54874-12-3[5][6][7] |
| Molecular Formula | C₁₁H₁₂BrClO | C₁₁H₁₂BrClO | C₁₁H₁₂BrClO |
| Molecular Weight | 275.57 g/mol [3] | 275.57 g/mol [4] | 275.57 g/mol [5] |
| Physical State | Predicted: Liquid or low-melting solid | Predicted: Liquid or low-melting solid | Liquid[5] |
Table 2: Predicted Spectral Data for this compound
| Spectral Data | Predicted Values |
| ¹H NMR (CDCl₃) | Aromatic Protons (4H): Complex multiplets expected in the range of δ 7.2-7.8 ppm. Methylene Protons α to Carbonyl (2H): A triplet around δ 3.0 ppm. Methylene Protons α to Chlorine (2H): A triplet around δ 3.6 ppm. Other Methylene Protons (4H): Multiplets in the range of δ 1.8-2.1 ppm.[8][9] |
| ¹³C NMR (CDCl₃) | Carbonyl Carbon: A signal around δ 200 ppm. Aromatic Carbons: Signals between δ 125-140 ppm. Carbon Bearing Bromine: A signal around δ 120 ppm. Methylene Carbon α to Carbonyl: A signal around δ 38 ppm. Methylene Carbon α to Chlorine: A signal around δ 44 ppm. Other Methylene Carbons: Signals in the range of δ 20-30 ppm.[8][9] |
| Mass Spectrum (EI) | The molecular ion (M⁺) peak should appear as a doublet at m/z 274 and 276, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br). A significant fragment corresponding to the loss of chlorine ([M-Cl]⁺) would be expected. Other fragments would arise from the cleavage of the pentanoyl chain and the formation of the bromophenylacylium ion. |
Disclaimer: The spectral data presented are predictions based on established principles of NMR and MS. Experimental verification is strongly recommended.
Potential Biological Relevance
While specific biological activity data for this compound and its isomers are not documented, the chemical motifs present in these molecules suggest potential areas for investigation based on the known activities of related compounds.
-
Enzyme Inhibition: The phenyl ketone scaffold is present in numerous enzyme inhibitors. The electrophilic nature of the ketone and the potential for halogen bonding from both the bromine and chlorine atoms could facilitate interactions with enzyme active sites.
-
Antimicrobial and Antifungal Agents: Many halogenated organic compounds exhibit antimicrobial properties. The dual halogenation of these isomers makes them candidates for screening against various bacterial and fungal strains.
-
Anticancer Research: Certain brominated aromatic compounds have been shown to possess cytotoxic activity against cancer cell lines. The potential of these molecules to act as alkylating agents or to induce oxidative stress could be explored in the context of anticancer drug development.
-
Pharmaceutical Intermediates: The most immediate application of these compounds is as versatile intermediates in the synthesis of more complex molecules. The bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the chloroalkyl chain allows for nucleophilic substitution reactions, enabling the construction of diverse and complex molecular architectures for drug discovery programs.
Conclusion
This technical guide has synthesized the available information on the isomers of 1-(Bromophenyl)-5-chloro-1-oxopentane. A detailed experimental protocol for the synthesis of the ortho- and para-isomers via Friedel-Crafts acylation has been provided, along with key physicochemical and predicted spectral data. While direct biological data is currently lacking, the structural features of these compounds suggest they may be of interest in various areas of medicinal chemistry, particularly as versatile intermediates for the synthesis of novel therapeutic agents. Further experimental investigation is warranted to fully characterize these molecules and explore their potential applications.
References
- 1. maths.tcd.ie [maths.tcd.ie]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 487058-88-8 CAS MSDS (1-(3-BROMOPHENYL)-5-CHLORO-1-OXOPENTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 54874-12-3|1-(4-Bromophenyl)-5-chloro-1-oxopentane|BLD Pharm [bldpharm.com]
- 7. 1-(4-BROMOPHENYL)-5-CHLORO-1-OXOPENTANE | 54874-12-3 [chemicalbook.com]
- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for 1-(2-Bromophenyl)-5-chloro-1-oxopentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-(2-Bromophenyl)-5-chloro-1-oxopentane in the synthesis of heterocyclic compounds, particularly focusing on the pharmacologically relevant 1,5-benzodiazepine scaffold.
Introduction
This compound is a bifunctional halo-ketone with the CAS number 487058-92-4. Its chemical structure, featuring a ketone carbonyl group, a bromo-substituted phenyl ring, and a chloro-substituted alkyl chain, makes it a versatile precursor for the synthesis of a variety of heterocyclic systems. The presence of two distinct halogen atoms allows for selective and sequential reactions, offering a strategic advantage in the construction of complex molecular architectures. This compound is particularly well-suited for intramolecular cyclization reactions and for condensations with dinucleophiles to form fused heterocyclic rings, which are core structures in many pharmaceutical agents.
Key Applications
The primary application of this compound lies in its role as a key building block for the synthesis of 1,5-benzodiazepine derivatives. Benzodiazepines are a prominent class of psychoactive compounds with a wide range of therapeutic applications, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] The synthesis of these compounds often involves the condensation of an appropriate ketone with ortho-phenylenediamine (OPDA).[1][2][3]
Furthermore, the unique substitution pattern of this compound opens possibilities for its use in more complex synthetic strategies, such as multi-component reactions for the construction of fused-ring systems like tetrazolo-benzodiazepines.[4]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 487058-92-4 |
| Molecular Formula | C₁₁H₁₂BrClO |
| Molecular Weight | 275.57 g/mol |
| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid |
| Purity | Typically >97% |
Note: Some physical properties are predicted based on structurally similar compounds.
Table 2: Representative Yields for the Synthesis of 1,5-Benzodiazepine Derivatives from Ketones and o-Phenylenediamine under Various Catalytic Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfated Zirconia | Solvent-free | Room Temp. | 2-3 | 85-95 | |
| Silica Sulfuric Acid | Solvent-free | Room Temp. | 1-2 | 90-96 | |
| 2,4,6-Trichloro-1,3,5-triazine (TCT) | CH₃CN | 80 | 1-2 | 82-95 | [2] |
| Zinc Chloride | Solvent-free | 80-85 | 0.2-0.3 | 88-94 | [3] |
| H-MCM-22 | Acetonitrile | Room Temp. | 1-3 | 85-95 | [1] |
Note: These are general yields for the synthesis of 1,5-benzodiazepines from various ketones. The reaction of this compound is expected to proceed with comparable efficiency.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Chlorobutyl)-4-(2-bromophenyl)-3H-1,5-benzodiazepine
This protocol describes a plausible and efficient method for the synthesis of a novel 1,5-benzodiazepine derivative using this compound and o-phenylenediamine, catalyzed by sulfated zirconia under solvent-free conditions.
Materials:
-
This compound (1.0 equiv)
-
o-Phenylenediamine (1.0 equiv)
-
Sulfated Zirconia (10 mol%)
-
Dichloromethane (for workup)
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
-
Ethyl Acetate and Hexane (for elution)
Procedure:
-
In a clean, dry round-bottom flask, add this compound (e.g., 2.76 g, 10 mmol) and o-phenylenediamine (e.g., 1.08 g, 10 mmol).
-
To this mixture, add sulfated zirconia (e.g., 0.28 g, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add dichloromethane (20 mL) to the reaction mixture and stir for 5 minutes.
-
Filter the mixture to remove the catalyst. The catalyst can be washed with additional dichloromethane, dried, and reused.
-
Wash the organic filtrate with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2-(4-chlorobutyl)-4-(2-bromophenyl)-3H-1,5-benzodiazepine.
Expected Outcome:
Based on similar reactions, a high yield (typically 85-95%) of the desired 1,5-benzodiazepine product is anticipated. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualizations
Caption: Reaction scheme for the synthesis of a 1,5-benzodiazepine derivative.
References
- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of Tetrazolo-Fused Benzodiazepines and Benzodiazepinones by a Two-Step Protocol Using an Ugi-Azide Reaction for Initial Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 1-(2-Bromophenyl)-5-chloro-1-oxopentane with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(2-Bromophenyl)-5-chloro-1-oxopentane is a bifunctional organic compound with significant potential as a versatile building block in synthetic chemistry. Its structure incorporates three key reactive sites: a ketone carbonyl group, a primary alkyl chloride, and an aryl bromide. This unique combination allows for a range of chemical transformations, including nucleophilic substitutions and intramolecular cyclizations, making it a valuable precursor for the synthesis of complex heterocyclic systems and substituted aromatic compounds. These potential products, such as tetralone derivatives, are scaffolds found in numerous biologically active molecules and pharmaceuticals.[1][2][3]
This document provides detailed application notes and hypothetical protocols for exploring the reactivity of this compound with various nucleophiles. The protocols are intended as a starting point for methodology development.
Application Note 1: Intermolecular Nucleophilic Substitution
Objective: To investigate the selective reaction of nucleophiles at the primary alkyl chloride site of this compound via an SN2 mechanism.
The primary carbon-chlorine bond is the most susceptible site for a classic bimolecular nucleophilic substitution (SN2) reaction under relatively mild conditions. The carbonyl group and the aryl bromide are expected to be unreactive under these conditions. This pathway allows for the introduction of a wide variety of functional groups at the terminus of the pentanoyl chain.
Potential Nucleophiles and Products:
| Nucleophile (Nu:) | Reagent Example | Product Structure | Potential Application |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-(2-Bromophenyl)-5-azido-1-oxopentane | Precursor to primary amines |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 6-(2-Bromophenyl)-6-oxohexanenitrile | Chain extension, precursor to acids/amines |
| Amine (R-NH₂) | Benzylamine | 1-(2-Bromophenyl)-5-(benzylamino)-1-oxopentane | Synthesis of secondary amines |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | 1-(2-Bromophenyl)-5-methoxy-1-oxopentane | Synthesis of ethers |
Hypothetical Experimental Protocol: Synthesis of 1-(2-Bromophenyl)-5-azido-1-oxopentane
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, dissolve this compound in anhydrous DMF (approx. 0.5 M concentration).
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3x volumes of DMF).
-
Wash the combined organic layers with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
Application Note 2: Intramolecular Friedel-Crafts Acylation for Tetralone Synthesis
Objective: To synthesize a 5-bromo-3,4-dihydronaphthalen-1(2H)-one (a brominated tetralone) derivative via an intramolecular Friedel-Crafts acylation.
This protocol explores the cyclization of the molecule onto its own aromatic ring. Under strong Lewis acid or Brønsted acid conditions, the ketone's carbonyl oxygen can coordinate with the acid, rendering the acyl carbon highly electrophilic. The ortho/para-directing, yet deactivating, bromo-substituted phenyl ring can then act as an intramolecular nucleophile to attack this electrophilic center, leading to the formation of a six-membered ring fused to the aromatic core.[4][5][6] This is a powerful method for constructing polycyclic frameworks.[1][2][3]
Hypothetical Quantitative Data Summary:
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| AlCl₃ | Dichloromethane (DCM) | 0 to RT | 4 | 65 |
| FeCl₃ | 1,2-Dichloroethane (DCE) | 80 | 6 | 55 |
| PPA (Polyphosphoric Acid) | Neat | 100 | 2 | 70 |
| TfOH (Triflic Acid) | DCM | 0 | 1 | 75 |
Hypothetical Experimental Protocol: Synthesis of 5-Bromo-3,4-dihydronaphthalen-1(2H)-one
Materials:
-
This compound (1.0 eq)
-
Aluminum chloride (AlCl₃), anhydrous (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M, aqueous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Set up a dry three-neck flask under a nitrogen atmosphere. Add anhydrous aluminum chloride (1.2 eq).
-
Add anhydrous DCM to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a dropping funnel.
-
Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography to obtain the tetralone product.
Visualizations
Diagram of Potential Reaction Pathways
Caption: Potential synthetic routes for this compound.
Experimental Workflow for Intermolecular Nucleophilic Substitution
Caption: Step-by-step workflow for a typical nucleophilic substitution reaction.
References
- 1. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Cyclization Reactions of 1-(2-Bromophenyl)-5-chloro-1-oxopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the intramolecular Friedel-Crafts cyclization of 1-(2-bromophenyl)-5-chloro-1-oxopentane to synthesize 8-bromo-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate in medicinal chemistry and organic synthesis. The protocols outlined below are based on established methodologies for intramolecular acylations.
Introduction
The intramolecular Friedel-Crafts acylation of this compound provides a direct route to 8-bromo-3,4-dihydronaphthalen-1(2H)-one, also known as 8-bromo-1-tetralone. This bicyclic ketone is a key building block for the synthesis of a variety of more complex molecules, including potential therapeutic agents. The cyclization is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA). The choice of catalyst can influence reaction conditions and yields.
Reaction Scheme
The overall transformation involves the formation of a new carbon-carbon bond between the aromatic ring and the acyl group, leading to the formation of a six-membered ring.
Caption: Intramolecular Friedel-Crafts cyclization of this compound.
Experimental Protocols
Two primary methods for the cyclization are presented below, utilizing either aluminum chloride or polyphosphoric acid as the catalyst.
Protocol 1: Aluminum Chloride Mediated Cyclization
This protocol employs aluminum chloride as a classic Lewis acid catalyst for the Friedel-Crafts acylation.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Addition of Aluminum Chloride: Carefully add anhydrous aluminum chloride (1.2 equivalents) to the cooled DCM with stirring.
-
Addition of Starting Material: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux (approx. 40 °C).
-
Quenching: Once the reaction is complete, carefully cool the mixture back to 0 °C in an ice bath. Slowly and cautiously quench the reaction by the dropwise addition of 2M HCl. Caution: The quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 8-bromo-3,4-dihydronaphthalen-1(2H)-one.
Protocol 2: Polyphosphoric Acid (PPA) Mediated Cyclization
This protocol uses polyphosphoric acid, a strong protic acid and dehydrating agent, to promote the cyclization.
Materials:
-
This compound
-
Polyphosphoric Acid (PPA)
-
Ice-water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask with a mechanical stirrer
-
Heating mantle with a temperature controller
-
Large beaker for quenching
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (approximately 10 times the weight of the starting material).
-
Reaction: Heat the PPA to 80-100 °C with stirring. Add this compound to the hot PPA in one portion.
-
Heating: Continue to stir the mixture at 80-100 °C for 1-3 hours. Monitor the reaction by taking small aliquots, quenching them in water, extracting with DCM, and analyzing by TLC.
-
Quenching: After the reaction is complete, allow the mixture to cool slightly. Carefully and slowly pour the hot reaction mixture onto a vigorously stirred mixture of ice and water. Caution: This quenching step is exothermic.
-
Extraction: Once the PPA is fully hydrolyzed and the product has precipitated or is suspended in the aqueous layer, extract the mixture with dichloromethane or ethyl acetate (3 x volumes).
-
Work-up: Combine the organic extracts and wash them with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Data Presentation
The following table summarizes typical quantitative data for the intramolecular Friedel-Crafts cyclization to form 8-bromo-3,4-dihydronaphthalen-1(2H)-one. Yields are representative and can vary based on the specific reaction conditions and scale.
| Parameter | Protocol 1 (AlCl₃) | Protocol 2 (PPA) |
| Catalyst (equivalents) | 1.2 | N/A (used as solvent) |
| Solvent | Dichloromethane | None (PPA is the medium) |
| Temperature | 0 °C to Room Temp/Reflux | 80-100 °C |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | 70-85% | 65-80% |
Visualizations
Experimental Workflow
Caption: Comparative workflow for AlCl₃ and PPA mediated cyclizations.
Proposed Reaction Mechanism (Lewis Acid Catalyzed)
Caption: Key steps in the Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.
Application Notes and Protocols for Bioactive Halogenated Phenyl Derivatives
Disclaimer: Direct derivatives of 1-(2-Bromophenyl)-5-chloro-1-oxopentane are not extensively described in the reviewed scientific literature. The following application notes and protocols are based on related chemical structures, particularly halogenated chalcones and various heterocyclic compounds, which share some structural motifs with the initial query. These examples are intended to provide researchers, scientists, and drug development professionals with insights into the synthesis, potential applications, and evaluation of analogous bioactive molecules.
Introduction to Halogenated Phenyl Derivatives in Drug Discovery
Halogenated organic compounds, particularly those containing bromo- and chloro-substituted phenyl rings, are of significant interest in medicinal chemistry. The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced pharmacological activity. The following sections detail the synthesis and biological evaluation of various classes of compounds containing these key structural features, such as chalcones and oxadiazoles, which have shown promising activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Synthesis Protocols for Bioactive Halogenated Compounds
The synthesis of bioactive compounds bearing halogenated phenyl groups often involves well-established chemical reactions. Below are generalized protocols based on methodologies described for analogous structures.
General Synthesis of Chalcone Analogs
Chalcones are precursors to flavonoids and are known for their diverse biological activities. A common method for their synthesis is the Claisen-Schmidt condensation.
Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
-
Reactant Preparation: Dissolve 0.01 mol of a substituted acetophenone (e.g., an analog of 2-acetyl-5-chlorothiophene) and 0.01 mol of a corresponding aromatic aldehyde in 20 mL of methanol.
-
Reaction Initiation: Add 4 mL of 40% potassium hydroxide (KOH) solution to the mixture while stirring.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent system such as n-hexane/ethyl acetate (7:3).
-
Workup: Once the reaction is complete, pour the mixture into crushed ice and acidify with 5% hydrochloric acid (HCl).
-
Purification: Collect the resulting solid precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethyl acetate. Dry the purified product in a desiccator.
Biological Activity and Data
Derivatives of halogenated phenyl compounds have been evaluated for a range of biological activities. The quantitative data for some of these activities are summarized below.
Anticancer Activity
Certain chlorothiophene-based chalcone analogs have demonstrated significant toxicity against various cancer cell lines.
Table 1: Anticancer Activity of Chlorothiophene-Based Chalcones
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |
| C4 | WiDr (colorectal) | 0.77 |
| C6 | WiDr (colorectal) | 0.45 |
Enzyme Inhibition
Derivatives incorporating moieties like 1,2,4-triazole have been identified as potent inhibitors of various enzymes.
Table 2: Enzyme Inhibitory Activity of Azinane Triazole-Based Derivatives [1]
| Compound | Enzyme | IC₅₀ (µM) |
| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 |
| 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 |
| 12d | α-glucosidase | 36.74 ± 1.24 |
| 12d | Urease | 19.35 ± 1.28 |
Antimicrobial Activity
Oxadiazole derivatives have shown notable antibacterial and antifungal properties.
Table 3: Antimicrobial Activity of 1,3,4-Oxadiazole Analogs [2]
| Compound | Organism | Activity |
| IVe, IVf, IVh | Various Bacteria | Good antibacterial activity |
| IVb, IVc, IVd, IVg | Candida albicans, Aspergillus niger | Moderate antifungal activity |
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and biological pathways is crucial for understanding the synthesis and mechanism of action of these compounds.
General Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow from synthesis to biological evaluation of novel chemical entities.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel compounds.
Hypothetical Signaling Pathway: Enzyme Inhibition
Many bioactive molecules exert their effects by inhibiting key enzymes in signaling pathways. For example, acetylcholinesterase (AChE) inhibitors prevent the breakdown of the neurotransmitter acetylcholine.
Caption: A diagram illustrating the inhibition of acetylcholinesterase (AChE) by a bioactive derivative.
References
Application Notes and Protocols: 1-(2-Bromophenyl)-5-chloro-1-oxopentane as a Precursor for Novel Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential of 1-(2-Bromophenyl)-5-chloro-1-oxopentane as a versatile starting material for the synthesis of novel heterocyclic compounds with promising pharmaceutical applications. Due to its bifunctional nature, possessing both a reactive ketone and a terminal chloroalkane, this compound is a prime candidate for the development of diverse molecular scaffolds, particularly benzimidazole and tetrahydropyridine derivatives.
Potential Pharmaceutical Applications
Based on the extensive biological activities reported for structurally related benzimidazole and tetrahydropyridine cores, derivatives of this compound are hypothesized to exhibit a range of pharmacological effects, including:
-
Anticancer Activity: Benzimidazole derivatives are known to interfere with microtubule polymerization, a critical process in cell division, making them potent anticancer agents. The 2-(2-bromophenyl)benzimidazole scaffold is a promising pharmacophore for the development of novel tubulin polymerization inhibitors.
-
Antimicrobial Activity: The benzimidazole nucleus is a common feature in many antimicrobial agents. By inhibiting microbial growth, these compounds could be effective against a range of bacterial and fungal pathogens.
-
Anti-inflammatory Activity: Certain benzimidazole derivatives have demonstrated significant anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.
Data Presentation: Biological Activities of Potential Derivatives
The following tables summarize the reported biological activities of benzimidazole derivatives structurally related to those potentially synthesized from this compound.
Table 1: Anticancer Activity of 2-Substituted Benzimidazole Derivatives
| Compound Class | Cell Line | IC50 (µg/mL) | Reference |
| 2-[(4-oxothiazolidin-2-ylidene)methyl]benzimidazoles | HEPG2 (Hepatocellular Carcinoma) | <10 | [1] |
| MCF7 (Breast Adenocarcinoma) | <10 | [1] | |
| HCT 116 (Colon Carcinoma) | <10 | [1] | |
| 2-Arylbenzimidazoles | Various Human Cancer Cell Lines | Significant Activity | [2] |
| Naphthalene Substituted Benzimidazoles | Various Cancer Cell Lines | 0.078 - 0.625 µM | [3] |
| 2-Substituted Benzimidazoles with Triazole/Thiadiazole/Oxadiazole | SK-BR-3 (Breast Cancer) | 9.86 - 12.99 | [4] |
| PC-3 (Prostate Cancer) | 17.93 - 19.75 | [4] |
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Various Benzimidazole Derivatives | Enterococcus faecalis | 12.5 - 400 | [5] |
| Staphylococcus aureus | 12.5 - 400 | [5] | |
| Candida tropicalis | 6.25 - 400 | [5] | |
| Candida albicans | 50 - 400 | [5] | |
| Benzimidazole-hydrazones | Candida species | Notable Activity | [6] |
| 2-Substituted-1H-benzimidazoles | Staphylococcus aureus | Promising at 1 mg/mL | [7] |
| Klebseilla SPP | Promising at 1 mg/mL | [7] |
Table 3: Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound Class | Assay | IC50 | Reference |
| Bradykinin B1 Receptor Antagonists | Bradykinin B1 Receptor Binding | 0.3 nM - 15 nM | [8] |
| COX-1 and -2 Inhibitors | COX-1 Inhibition | 0.72 - 8.17 µM | [8] |
| COX-2 Inhibition | 6.79 µM | [8] | |
| 5-Lipoxygenase Inhibitors | 5-Lipoxygenase Inhibition | 8.41 µM | [8] |
| Lck Kinase Inhibitors | Lck Kinase Inhibition | 0.007 µM | [8] |
| Janus Kinase 3 (JAK3) Inhibitors | JAK3 Inhibition | 45 nM | [8] |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and biological evaluation of potential derivatives of this compound.
Protocol 1: Synthesis of 2-(2-Bromophenyl)-1H-benzimidazole-5-yl)(4-chlorobutyl)methanone
This protocol describes a potential pathway to synthesize a benzimidazole derivative via the condensation of this compound with o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1 eq.) and o-phenylenediamine (1.1 eq.) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 8-12 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(2-Bromophenyl)-1H-benzimidazole-5-yl)(4-chlorobutyl)methanone.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of the synthesized benzimidazole derivative on a cancer cell line.
Materials:
-
Synthesized benzimidazole derivative
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
CO₂ incubator
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compound in DMEM.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of a benzimidazole derivative.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of anticancer action.
References
- 1. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
Application Note: The Strategic Use of 1-(2-Bromophenyl)-5-chloro-1-oxopentane in the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Bromophenyl)-5-chloro-1-oxopentane is a bifunctional chemical intermediate poised for significant applications in medicinal chemistry. Its structure incorporates three key features for drug design: a bromophenyl group, a ketone, and a terminal alkyl chloride. The bromophenyl moiety is a common feature in many kinase inhibitors, where it often occupies the ATP-binding site and can form crucial halogen bonds or serve as a handle for further cross-coupling reactions. The ketone provides a reactive site for the construction of various heterocyclic scaffolds, which are central to many therapeutic agents. The 5-chloropentyl chain offers a flexible linker that can be functionalized to introduce substituents that modulate potency, selectivity, and pharmacokinetic properties. While direct biological applications of this specific molecule are not extensively documented, its structural attributes make it an ideal starting material for the synthesis of novel heterocyclic compounds with therapeutic potential, particularly as kinase inhibitors.
Proposed Synthetic Application: Synthesis of Substituted Pyrimidines
The ketone and the alkyl chain of this compound can be strategically utilized to construct a pyrimidine core, a privileged scaffold in medicinal chemistry. The following protocol outlines a hypothetical pathway to synthesize a library of 2-amino-4-(2-bromophenyl)pyrimidine derivatives, which could be evaluated as potential kinase inhibitors. The synthetic strategy involves a cyclization reaction to form the pyrimidine ring, followed by diversification of the chloropropyl side chain.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-(2-bromophenyl)-6-(3-chloropropyl)pyrimidine (Intermediate 1)
This protocol describes the initial cyclization to form the core pyrimidine structure.
-
Reagents and Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add guanidine hydrochloride (1.1 equivalents). Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Resuspend the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired intermediate, 2-amino-4-(2-bromophenyl)-6-(3-chloropropyl)pyrimidine.
-
Protocol 2: Library Synthesis via Nucleophilic Substitution
This protocol outlines the diversification of Intermediate 1 by reacting the chloropropyl side chain with various amines.
-
Reagents and Materials:
-
Intermediate 1 (from Protocol 1)
-
A selection of primary and secondary amines (e.g., morpholine, piperidine, N-methylpiperazine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
-
Multi-well reaction block or parallel synthesizer
-
Standard purification equipment (e.g., preparative HPLC)
-
-
Procedure:
-
In separate reaction vessels, dissolve Intermediate 1 (1.0 equivalent) in acetonitrile.
-
Add potassium carbonate (2.0 equivalents) to each vessel.
-
Add the desired amine (1.5 equivalents) to each respective vessel.
-
Seal the vessels and heat the reactions to 60-80 °C.
-
Monitor the reactions by LC-MS until the starting material is consumed.
-
After cooling, filter the reaction mixtures to remove the inorganic base.
-
Concentrate the filtrate and purify each compound using preparative HPLC to obtain the final library of N-substituted aminopropyl-pyrimidines.
-
Protocol 3: In Vitro Kinase Inhibition Assay (Hypothetical)
This protocol describes a general method to screen the synthesized library for inhibitory activity against a target kinase, for example, Epidermal Growth Factor Receptor (EGFR).
-
Materials:
-
Synthesized compounds dissolved in DMSO.
-
Recombinant human EGFR kinase.
-
ATP and a suitable peptide substrate.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the kinase and the test compounds at various concentrations.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader, following the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
-
Data Presentation
The following table represents hypothetical data for a library of compounds synthesized from this compound, tested against EGFR kinase.
| Compound ID | R-Group (from Amine) | Molecular Weight ( g/mol ) | EGFR IC₅₀ (nM) |
| Lib-001 | Morpholine | 405.32 | 15.2 |
| Lib-002 | Piperidine | 403.34 | 28.7 |
| Lib-003 | N-Methylpiperazine | 418.37 | 8.5 |
| Lib-004 | Cyclopropylamine | 375.29 | 45.1 |
| Lib-005 | Diethylamine | 391.33 | 112.0 |
Visualizations
Below are diagrams illustrating the proposed experimental workflow and a relevant biological pathway.
Caption: Synthetic workflow for the generation of a kinase inhibitor library.
Caption: Simplified EGFR signaling pathway targeted by hypothetical inhibitors.
Disclaimer: The application, experimental protocols, and data presented in this document are hypothetical and for illustrative purposes. They are based on established principles of medicinal chemistry and organic synthesis. This compound should be handled with appropriate safety precautions by trained professionals.
Application Notes and Protocols for the Scale-Up Synthesis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane
Introduction
1-(2-Bromophenyl)-5-chloro-1-oxopentane is a key intermediate in the synthesis of various pharmaceutical compounds. Its production on a larger scale requires a robust, efficient, and safe synthetic protocol. The most viable and industrially applicable method for the synthesis of this and similar aryl ketones is the Friedel-Crafts acylation.[1][2][3] This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a Friedel-Crafts acylation approach. The protocol is designed for researchers, scientists, and drug development professionals involved in process development and manufacturing.
Reaction Scheme
The synthesis proceeds via the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]
Caption: General reaction scheme for the Friedel-Crafts acylation of bromobenzene.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar equivalent) | Notes |
| Bromobenzene | C₆H₅Br | 157.01 | 1.0 | Substrate |
| 5-Chlorovaleryl chloride | C₅H₈Cl₂O | 155.02 | 1.1 | Acylating agent |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 1.2 | Lewis acid catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous |
| Hydrochloric acid (HCl) | HCl | 36.46 | Quenching agent | 2 M solution |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | Neutralizing agent | Aqueous solution |
| Brine | NaCl | 58.44 | Washing agent | Saturated aqueous solution |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Drying agent |
Scale-Up Synthesis Protocol (100 g scale)
1. Reaction Setup:
-
A 2 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet is dried in an oven and assembled while hot under a stream of nitrogen.
-
The flask is charged with anhydrous aluminum chloride (93.3 g, 0.7 mol).
-
Anhydrous dichloromethane (500 mL) is added to the flask, and the suspension is cooled to 0-5 °C in an ice-water bath with stirring.
2. Addition of Acylating Agent:
-
5-Chlorovaleryl chloride (85.2 g, 0.55 mol) is dissolved in anhydrous dichloromethane (150 mL) and transferred to the dropping funnel.
-
The solution of 5-chlorovaleryl chloride is added dropwise to the stirred suspension of aluminum chloride over a period of 60-90 minutes, maintaining the internal temperature between 0-5 °C.
-
The formation of the acylium ion complex is observed as the aluminum chloride dissolves.[3]
3. Addition of Bromobenzene:
-
Bromobenzene (78.5 g, 0.5 mol) is dissolved in anhydrous dichloromethane (100 mL) and transferred to the dropping funnel.
-
The bromobenzene solution is added dropwise to the reaction mixture over 60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2-3 hours. The progress of the reaction should be monitored by TLC or HPLC.
4. Reaction Quench:
-
The reaction mixture is slowly and carefully poured onto a mixture of crushed ice (800 g) and concentrated hydrochloric acid (100 mL) with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
The mixture is stirred until all the ice has melted and the aluminum salts are dissolved in the aqueous layer.
5. Work-up and Isolation:
-
The organic layer is separated using a separatory funnel.
-
The aqueous layer is extracted with dichloromethane (2 x 150 mL).
-
The combined organic layers are washed sequentially with 2 M hydrochloric acid (200 mL), water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
6. Purification:
-
The crude product is purified by vacuum distillation to obtain this compound as a pale yellow oil.
Data Presentation
| Parameter | Value |
| Scale | 100 g (of Bromobenzene) |
| Theoretical Yield | 137.8 g |
| Expected Actual Yield | 96.5 - 117.1 g |
| Purity (post-distillation) | >98% |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 3-4 hours |
Process Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Safety and Handling Precautions
-
Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and hydrogen chloride gas. Handle in a dry, inert atmosphere.[4]
-
5-Chlorovaleryl chloride is a corrosive and lachrymatory liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Bromobenzene is a toxic and flammable liquid. Avoid inhalation and contact with skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
The quenching of the reaction is highly exothermic and releases HCl gas .[4] Ensure adequate cooling and ventilation.
Conclusion
The provided protocol outlines a scalable and efficient method for the synthesis of this compound via Friedel-Crafts acylation. Adherence to the detailed steps and safety precautions is crucial for a successful and safe scale-up process. This methodology is expected to provide a high yield and purity of the desired product, suitable for further applications in drug development and manufacturing.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-Bromophenyl)-5-chloro-1-oxopentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(2-Bromophenyl)-5-chloro-1-oxopentane.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, which is typically synthesized via Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride. The primary impurities are often isomeric byproducts, specifically the para-substituted isomer, 1-(4-Bromophenyl)-5-chloro-1-oxopentane, and potentially unreacted starting materials.
Problem 1: Low Purity After Initial Work-up
-
Question: My initial crude product shows significant impurities by TLC and/or NMR analysis. What are the likely impurities and how can I remove them?
-
Answer: The most probable impurities are the para-isomer, 1-(4-bromophenyl)-5-chloro-1-oxopentane, and residual starting materials like bromobenzene or 5-chlorovaleryl chloride. The ortho and para isomers can be challenging to separate due to their similar polarities.
-
Initial Wash: Ensure the crude product has been thoroughly washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove any remaining Lewis acid catalyst (like AlCl₃) and acidic byproducts.
-
Solvent Extraction: A liquid-liquid extraction can help remove highly non-polar impurities like residual bromobenzene.
-
Primary Purification: For significant quantities of isomeric impurities, column chromatography is the most effective purification method. For minor impurities and a crystalline product, recrystallization may be sufficient.
-
Problem 2: Difficulty in Separating Ortho and Para Isomers by Column Chromatography
-
Question: I am struggling to get a clean separation of the desired ortho-isomer from the para-isomer using column chromatography. What conditions should I try?
-
Answer: The separation of ortho and para isomers can be optimized by adjusting the stationary and mobile phases.
-
Stationary Phase: Standard silica gel is typically used.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is recommended. Start with a low polarity eluent and gradually increase the polarity. A common starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate. Begin with a high ratio of petroleum ether to ethyl acetate (e.g., 95:5) and gradually increase the proportion of ethyl acetate.
-
TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to determine an optimal solvent system that shows good separation between your product and the impurities.
-
Column Packing and Loading: Ensure the column is packed properly to avoid channeling. Load the crude product in a concentrated band using a minimal amount of solvent.
-
Problem 3: Product Fails to Crystallize During Recrystallization
-
Question: I have attempted to purify my product by recrystallization, but it either oils out or fails to crystallize upon cooling. What can I do?
-
Answer: Successful recrystallization depends heavily on the choice of solvent and the cooling rate.
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aryl ketones like 4'-bromoacetophenone, common recrystallization solvents include ethanol, methanol, or petroleum ether.[1] A solvent system (a mixture of a "good" solvent and a "poor" solvent) can also be effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent to create a saturated solution.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can cause the product to oil out.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Problem 4: Low Yield After Purification
-
Question: After purification by column chromatography or recrystallization, my product yield is very low. How can I improve this?
-
Answer: Low yields can result from several factors during the purification process.
-
Column Chromatography:
-
Broad Bands: If the product elutes as a very broad band, you may be losing a significant amount in mixed fractions. Optimize your solvent system for sharper bands.
-
Adsorption: The ketone functionality can sometimes strongly adsorb to the silica gel. Using a slightly more polar eluent can help improve recovery.
-
-
Recrystallization:
-
Solvent Choice: If the product is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor. Experiment with different solvents or solvent systems.
-
Amount of Solvent: Using an excessive amount of solvent to dissolve the crude product will result in a lower yield. Use the minimum amount of hot solvent necessary.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the expected major and minor products from the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride?
-
A1: The bromine atom on the benzene ring is an ortho-, para- director. Therefore, the major product is expected to be the para-isomer, 1-(4-Bromophenyl)-5-chloro-1-oxopentane, due to less steric hindrance. The desired this compound (ortho-isomer) is typically a minor product.
-
-
Q2: What analytical techniques can be used to confirm the purity and identity of the final product?
-
A2:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for structural elucidation and can be used to distinguish between the ortho and para isomers based on the splitting patterns and chemical shifts of the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the carbonyl (C=O) group of the ketone.
-
Thin Layer Chromatography (TLC): A quick and easy method to assess the purity of the product and monitor the progress of the purification.
-
-
-
Q3: Are there any specific safety precautions I should take during the purification process?
-
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used for chromatography and recrystallization are often flammable and volatile. Avoid open flames and use a heating mantle with a stirrer for heating.
-
Data Presentation
Table 1: Typical Solvent Systems for Purification of Bromo-Substituted Aryl Ketones
| Purification Method | Compound Type | Recommended Solvent System | Reference |
| Recrystallization | 4'-Bromoacetophenone | Ethanol, Methanol, or Petroleum Ether | [1] |
| Column Chromatography | 4'-Bromoacetophenone derivative | Petroleum ether:Ethyl acetate (5:1) | [2] |
| Recrystallization | α-Bromoacetophenones | Ethanol | [3] |
Table 2: Reported Yields for Friedel-Crafts Acylation of Bromobenzene (Analogous Reactions)
| Acylating Agent | Product | Yield | Reference |
| Acetic anhydride | 4-Bromoacetophenone | 28.73% (unpurified) | [4] |
| Acetic anhydride | p-Bromoacetophenone | 74-78% | [5] |
Note: The yields can vary significantly based on reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Column Chromatography for Separation of Ortho and Para Isomers
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various ratios of petroleum ether and ethyl acetate (e.g., 98:2, 95:5, 90:10).
-
Identify the solvent system that provides the best separation between the spots corresponding to the ortho and para isomers.
-
-
Column Preparation:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Wash the column with the eluent until the silica gel is completely equilibrated.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent if necessary.
-
Carefully apply the concentrated sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, methanol, or a mixture like hexane/ethyl acetate) and observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube gently. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If crystals do not form, induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.
-
Once crystallization begins, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of the target compound.
References
Technical Support Center: Synthesis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane
Welcome to the technical support center for the synthesis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves reacting a substituted benzene, typically 2-bromoanisole (1-bromo-2-methoxybenzene), with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Q2: What are the most common impurities I should be aware of?
Common impurities can be categorized into three main groups:
-
Starting Material Impurities: Impurities present in the 5-chlorovaleryl chloride reagent.
-
Reaction Byproducts: Undesired products formed during the Friedel-Crafts acylation.
-
Degradation Products: Impurities formed during the workup or purification stages.
A detailed breakdown of these impurities is provided in the troubleshooting guide below.
Q3: How can I minimize the formation of these impurities?
Minimizing impurities starts with using high-purity starting materials. During the reaction, careful control of temperature and stoichiometry is crucial. For purification, techniques like column chromatography and recrystallization are often necessary to isolate the desired product from closely related impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Poor Quality Starting Materials: Impurities in 2-bromoanisole or 5-chlorovaleryl chloride can lead to side reactions and lower the yield of the target molecule.
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Exposure to atmospheric moisture can deactivate it, halting the reaction.
-
Incorrect Reaction Temperature: Friedel-Crafts acylation is temperature-sensitive. Temperatures that are too low may result in an incomplete reaction, while temperatures that are too high can promote side reactions and degradation.
-
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because it forms a complex with the ketone product.[1][2]
Solutions:
-
Use High-Purity Reagents: Ensure the purity of your starting materials through analytical techniques like GC-MS or NMR before starting the synthesis.
-
Handle Catalyst Appropriately: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination of the Lewis acid.
-
Optimize Reaction Temperature: Carefully control the reaction temperature. A gradual increase in temperature might be necessary to initiate and drive the reaction to completion.
-
Ensure Sufficient Catalyst: Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.
Problem 2: Presence of Multiple Isomers in the Product Mixture
Possible Cause:
-
Formation of Regioisomers: During the Friedel-Crafts acylation of 2-bromoanisole, the incoming acyl group can attach to different positions on the aromatic ring, leading to the formation of regioisomers. The methoxy (-OCH₃) group is a strong ortho-, para-director, while the bromo (-Br) group is also an ortho-, para-director. This can lead to a mixture of products. The major product is expected to be the one where the acyl group is para to the methoxy group due to steric hindrance at the ortho positions.
Solutions:
-
Optimize Reaction Conditions: The ratio of regioisomers can sometimes be influenced by the choice of solvent, temperature, and catalyst. Experimenting with different Lewis acids or reaction conditions may improve the regioselectivity.
-
Purification: Careful column chromatography is typically required to separate the desired para-substituted product from other regioisomers. Monitoring the separation with a suitable analytical technique like TLC or GC-MS is essential.
Problem 3: Observation of an Unexpected Demethylated Product
Possible Cause:
-
Cleavage of the Methoxy Group: Strong Lewis acids, such as aluminum chloride, can catalyze the cleavage of the methyl group from the methoxy substituent on the aromatic ring, especially at elevated temperatures. This results in the formation of a phenolic impurity.
Solutions:
-
Use a Milder Lewis Acid: Consider using a milder Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which are less likely to cause demethylation.
-
Control Reaction Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate to minimize this side reaction.
Problem 4: Formation of a Cyclic Byproduct
Possible Cause:
-
Intramolecular Cyclization: The product, this compound, has a reactive chloropentanoyl side chain. Under certain conditions, particularly with a strong Lewis acid, an intramolecular Friedel-Crafts reaction can occur, leading to the formation of a cyclic ketone.
Solutions:
-
Control Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures after the initial acylation is complete to minimize the chance of intramolecular cyclization.
-
Quench the Reaction Promptly: Once the reaction is complete, quench it by adding it to cold water or a dilute acid solution to deactivate the catalyst and prevent further reactions.
Summary of Common Impurities
| Impurity Type | Specific Impurity | Source | Potential Impact |
| Starting Material | 4-Pentenoyl chloride | Impurity in 5-chlorovaleryl chloride | Leads to the formation of an unsaturated ketone analog. |
| 4-Chlorovaleroyl chloride | Isomeric impurity in 5-chlorovaleryl chloride | Results in the formation of an isomeric ketone product. | |
| 5-Chlorohexanoyl chloride | Homologous impurity in 5-chlorovaleryl chloride | Forms a homologous ketone product with an extra methylene group. | |
| 4-Methyl-5-chlorovaleroyl chloride | Branched impurity in 5-chlorovaleryl chloride | Generates a branched-chain ketone impurity. | |
| 5-Chlorovaleric acid | Degradation of 5-chlorovaleryl chloride | Can interfere with the reaction and complicate purification. | |
| Reaction Byproduct | Regioisomers of the product | Non-selective acylation on the 2-bromoanisole ring | Difficult to separate from the desired product; may affect biological activity. |
| 1-(2-Bromophenyl)-1-oxopentan-5-ol | Hydrolysis of the chloro group during workup | Can be difficult to remove and may have different solubility properties. | |
| 2-Bromo-x-hydroxyacetophenone | Demethylation of the methoxy group | A phenolic impurity that can complicate purification and subsequent reactions. | |
| Cyclic ketone byproduct | Intramolecular Friedel-Crafts cyclization | Reduces the yield of the desired linear product. |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Acyl Chloride: The flask is cooled in an ice bath, and 5-chlorovaleryl chloride (1.0 equivalent) is added dropwise via the dropping funnel while maintaining the temperature below 5 °C.
-
Addition of Substrate: A solution of 2-bromoanisole (1.0 equivalent) in the same anhydrous solvent is then added dropwise to the stirred suspension, again keeping the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Visualizations
Synthesis and Side Reactions
Caption: Synthesis pathway and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Bromophenyl)-5-chloro-1-oxopentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Friedel-Crafts acylation of bromobenzene with 5-chloropentanoyl chloride to synthesize 1-(2-Bromophenyl)-5-chloro-1-oxopentane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
A1: Low yields in the Friedel-Crafts acylation of a deactivated substrate like bromobenzene can stem from several factors.
-
Insufficient Catalyst Activity: Aluminum chloride (AlCl₃) is the most common and effective catalyst for this reaction. Ensure it is anhydrous and of high purity, as moisture will deactivate it.
-
Sub-optimal Catalyst Loading: A stoichiometric amount of AlCl₃ is often required because it complexes with the product ketone.[1] Catalytic amounts may not be sufficient to drive the reaction to completion.
-
Inadequate Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. A systematic temperature optimization is recommended. For some acylations, increasing the temperature from 45°C to 83°C has been shown to significantly increase reactivity.[2]
-
Poor Solvent Choice: The choice of solvent can influence the solubility of intermediates and the overall reaction rate. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The primary byproduct concerns in this synthesis are regioisomers and potential cyclization products.
-
Regioisomer Formation: Bromine is an ortho, para-directing group.[3] While the para-product (4-bromo isomer) is often favored due to sterics, some ortho-product (2-bromo isomer, your target) will likely form.[3] The ratio of these isomers can be influenced by the solvent and catalyst.[4]
-
Intramolecular Cyclization: The 5-chloropentanoyl chain in the product can potentially undergo an intramolecular Friedel-Crafts reaction, especially at higher temperatures, leading to cyclic ketone impurities. Careful temperature control is crucial to minimize this.
-
GC-MS Analysis: To identify byproducts definitively, it is recommended to analyze the crude reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7]
Q3: The reaction workup is proving difficult, with emulsions forming. How can I improve the workup procedure?
A3: The workup for Friedel-Crafts acylations involves quenching the reaction mixture, typically with ice and water, to decompose the aluminum chloride-ketone complex.[3]
-
Slow Quenching: To control the exothermic reaction and prevent the formation of difficult-to-break emulsions, add the reaction mixture slowly to a vigorously stirred beaker of crushed ice.[3]
-
Phase Separation: After quenching, the product is typically extracted into an organic solvent like dichloromethane. Washing the organic layer with dilute HCl can help remove any remaining aluminum salts. Subsequent washes with water, sodium bicarbonate solution (to neutralize any acid), and brine will help to purify the organic phase before drying and solvent removal.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the acylation of bromobenzene?
A1: Anhydrous aluminum chloride (AlCl₃) is the most effective and commonly used Lewis acid for the Friedel-Crafts acylation of deactivated aromatic rings like bromobenzene.[3] Other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, but may require harsher conditions or result in lower yields.[8]
Q2: How does temperature affect the yield and selectivity of the reaction?
A2: Temperature has a significant impact on this reaction.
-
Low Temperatures (0-25°C): May result in a slow reaction rate and low conversion.
-
Moderate Temperatures (40-80°C): Often provide a good balance between reaction rate and selectivity, leading to higher yields of the desired product.[2][9]
-
High Temperatures (>80°C): Can lead to increased byproduct formation, including potential intramolecular cyclization and decomposition of the starting materials or product.[2]
Q3: Which solvent is most suitable for this reaction?
A3: The choice of solvent can influence the outcome of the reaction.
-
Non-polar solvents like dichloromethane (CH₂Cl₂), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂) are generally preferred for Friedel-Crafts acylations as they are inert and effectively solvate the reactants and intermediates.[4]
-
Polar solvents such as nitrobenzene can sometimes alter the regioselectivity of the reaction.[4]
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the yield of Friedel-Crafts acylation of deactivated arenes, based on available literature for analogous reactions.
Table 1: Effect of Catalyst Loading on Yield
| Catalyst | Substrate | Acylating Agent | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |
| FeCl₃·6H₂O | Anisole | Ac₂O | 2 | 40 | ~70 | [9] |
| FeCl₃·6H₂O | Anisole | Ac₂O | 5 | 40 | ~80 | [9] |
| FeCl₃·6H₂O | Anisole | Ac₂O | 10 | 40 | ~85 | [9] |
| AlCl₃/Hβ | 2-Methylnaphthalene | Propionic Anhydride | Varied | 190 | Optimized | [10] |
Table 2: Effect of Temperature on Yield
| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | 9H-Fluorene | DCE | 0 | Unaffected | [2] |
| AlCl₃ | 9H-Fluorene | DCE | 25 | Unaffected | [2] |
| AlCl₃ | 9H-Fluorene | DCE | 45 | Unaffected | [2] |
| AlCl₃ | 9H-Fluorene | DCE | 83 | Significantly Increased | [2] |
| Ionic Liquid | Aryl Alkane | - | 100 | 74 | [11] |
| Ionic Liquid | Aryl Alkane | - | 120 | 71 | [11] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a similar procedure for the Friedel-Crafts acetylation of bromobenzene.[3]
Materials:
-
Bromobenzene
-
5-Chloropentanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Deionized water
-
2M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a tube leading to a basic solution to neutralize evolved HCl gas).
-
Reagent Addition:
-
To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride. Stir the suspension.
-
Add bromobenzene to the stirred suspension.
-
Add 5-chloropentanoyl chloride to the dropping funnel.
-
-
Reaction:
-
Cool the reaction flask in an ice bath.
-
Add the 5-chloropentanoyl chloride dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 1-3 hours. Monitor the reaction progress by TLC or GC.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice-water mixture with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Mandatory Visualization
Below are diagrams illustrating the key chemical transformations and workflows described.
Caption: Reaction pathway for the Friedel-Crafts acylation.
Caption: Step-by-step experimental workflow.
Caption: Troubleshooting decision-making flow.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. maths.tcd.ie [maths.tcd.ie]
- 4. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of a substituted benzene ring. This involves reacting a suitable brominated aromatic compound, such as 2-bromoanisole or bromobenzene, with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The acylium ion generated from 5-chlorovaleryl chloride and the Lewis acid acts as an electrophile that attacks the aromatic ring.[1]
Q2: What are the main reactants and catalysts involved?
A2: The key reactants are an aromatic substrate (e.g., 2-bromoanisole) and an acylating agent (5-chlorovaleryl chloride). A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required in stoichiometric amounts.[2] The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
Q3: What are the expected side reactions in this synthesis?
A3: The primary side reactions in the Friedel-Crafts acylation of a substituted benzene ring include:
-
Formation of regioisomers: The bromo and any other substituent groups on the aromatic ring will direct the position of acylation. For 2-bromoanisole, the methoxy group is an activating, ortho-para directing group, while the bromo group is a deactivating, ortho-para director. This can lead to a mixture of isomeric products.[3]
-
Polysubstitution: Although the acyl group is deactivating and generally prevents further acylation, under harsh conditions, a second acylation might occur, though this is less common than in Friedel-Crafts alkylation.[2][4]
-
Dealkylation of activated substrates: If using a substrate with an activating group like a methoxy group (e.g., 2-bromoanisole), the strong Lewis acid catalyst can sometimes cause demethylation.[5]
-
Reaction with catalyst: The Lewis acid catalyst can complex with the carbonyl group of the product, requiring a stoichiometric amount of the catalyst.[2]
Q4: How can I purify the final product?
A4: Purification of this compound typically involves the following steps:
-
Aqueous workup: The reaction mixture is carefully quenched with ice-cold water and acid (e.g., HCl) to decompose the aluminum chloride complex.[1]
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like dichloromethane.
-
Washing: The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.[1]
-
Drying and concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.
-
Chromatography or distillation: The crude product is then purified by column chromatography on silica gel or by vacuum distillation to isolate the pure this compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst due to moisture. | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous aluminum chloride. |
| Deactivated aromatic ring. | The bromo group is deactivating. Ensure the reaction conditions (temperature, reaction time) are sufficient to overcome this. Using a more activating starting material, if possible, can improve yields. | |
| Insufficient amount of catalyst. | A stoichiometric amount of the Lewis acid catalyst is often required as it complexes with the product.[2] Ensure at least one equivalent of AlCl₃ is used. | |
| Formation of Multiple Products (Isomers) | Competing directing effects of substituents. | Optimize reaction temperature; lower temperatures often favor the para-substituted product due to steric hindrance. Purification by column chromatography will be necessary to separate the isomers. |
| Dark-colored Reaction Mixture or Product | Polymerization or charring of starting materials. | This can occur if the reaction temperature is too high or if the addition of reactants is too fast. Maintain a low temperature during the addition of the acyl chloride and the catalyst. |
| Product is an Oily Residue Instead of Crystals | Presence of impurities. | The crude product is often an oil.[1] Thorough purification by column chromatography or vacuum distillation is necessary to obtain a pure product, which may or may not be crystalline at room temperature. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for a Friedel-Crafts acylation, based on analogous procedures. The exact values for the synthesis of this compound may require optimization.
| Parameter | Value/Range | Notes |
| Reactant Ratio (Aromatic:Acyl Chloride) | 1 : 1 to 1 : 1.2 | A slight excess of the acyl chloride can be used. |
| Catalyst Stoichiometry (AlCl₃) | 1.0 to 1.5 equivalents | Stoichiometric amounts are generally required. |
| Solvent | Dichloromethane (DCM) | Anhydrous and inert. |
| Reaction Temperature | 0 °C to room temperature | Initial addition is typically done at 0 °C, followed by stirring at room temperature. |
| Reaction Time | 2 to 24 hours | Monitor reaction progress by TLC. |
| Typical Yield | 60-85% (unoptimized) | Yields are highly dependent on the substrate and reaction conditions. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
2-Bromoanisole
-
5-Chlorovaleryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add 5-chlorovaleryl chloride (1.05 equivalents) dissolved in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Aromatic Substrate Addition: After the addition of the acyl chloride is complete, add 2-bromoanisole (1.0 equivalent) dissolved in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Reaction Pathway
Caption: Main reaction pathway for the synthesis.
Potential Side Reactions
Caption: Common side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
References
- 1. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. alexandonian.com [alexandonian.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. organic chemistry - Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane
Welcome to the technical support center for the synthesis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and will be deactivated by moisture. | Ensure AlCl₃ is fresh and handled under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere). Use a freshly opened bottle or dry the catalyst before use. |
| 2. Deactivated Aromatic Ring: Bromobenzene is a deactivated aromatic ring, making it less reactive in Friedel-Crafts acylation. | Increase the reaction temperature moderately (e.g., from room temperature to 50-60 °C) to increase the reaction rate. Be cautious as higher temperatures can also lead to more side products. Consider using a more reactive Lewis acid catalyst if AlCl₃ proves ineffective. | |
| 3. Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required because it complexes with the ketone product. | Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (5-chlorovaleryl chloride). | |
| 4. Impure Reactants: Moisture or other impurities in bromobenzene or 5-chlorovaleryl chloride can interfere with the reaction. | Use freshly distilled bromobenzene and 5-chlorovaleryl chloride. | |
| Formation of Multiple Products (Isomers) | 1. Regioselectivity: The bromo group is an ortho, para-director, leading to the formation of both 1-(2-bromophenyl)- and 1-(4-bromophenyl)-5-chloro-1-oxopentane. | The para isomer is typically the major product due to reduced steric hindrance. To favor the para product, the reaction can be run at lower temperatures, although this may decrease the overall reaction rate. Careful column chromatography is required to separate the isomers. |
| Dark Reaction Mixture/Charring | 1. High Reaction Temperature: Excessive heat can lead to decomposition of the starting materials or products. | Maintain a controlled reaction temperature. If heating is necessary, use a well-calibrated heating mantle or oil bath and monitor the internal temperature of the reaction. |
| 2. Concentrated Reactants: High concentrations of reactants and catalyst can lead to localized overheating. | Ensure adequate stirring and consider slower, dropwise addition of the acyl chloride to the bromobenzene/catalyst mixture to control the initial exotherm. | |
| Difficult Product Purification | 1. Incomplete Reaction: Unreacted starting materials can co-elute with the product during chromatography. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before workup. |
| 2. Formation of Byproducts: Side reactions can lead to impurities that are difficult to separate. | Optimize reaction conditions (temperature, reaction time) to minimize byproduct formation. A thorough aqueous workup is crucial to remove the aluminum salts before purification. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
Q2: What is the typical ratio of ortho to para isomers in the Friedel-Crafts acylation of bromobenzene?
A2: In the Friedel-Crafts acylation of bromobenzene, the major product is the para-substituted isomer due to steric hindrance at the ortho positions from the bulky bromine atom.[1] The ortho-to-para ratio can be influenced by reaction conditions, but the para isomer is consistently favored.
Q3: Can I use a different Lewis acid catalyst instead of aluminum chloride?
A3: Yes, other Lewis acids can be used, and may offer advantages in certain situations. Ferric chloride (FeCl₃) is a common alternative. For deactivated substrates, stronger Lewis acids might be necessary. However, AlCl₃ is the most common and cost-effective choice for this type of reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials (bromobenzene and 5-chlorovaleryl chloride) from the product. The disappearance of the limiting reactant will indicate the completion of the reaction.
Q5: What are the key safety precautions for this reaction?
A5: Aluminum chloride reacts violently with water and is corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. 5-chlorovaleryl chloride is also corrosive and a lachrymator. Handle all chemicals with care and follow standard laboratory safety procedures.
Experimental Protocol: Friedel-Crafts Acylation of Bromobenzene
This protocol is a general guideline based on typical procedures for Friedel-Crafts acylation. Optimization may be required to achieve the best results.
Materials:
-
Bromobenzene
-
5-Chlorovaleryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube).
-
Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
-
Addition of Reactants:
-
To the reaction flask, add anhydrous dichloromethane and anhydrous aluminum chloride (1.2 equivalents).
-
Cool the mixture in an ice bath to 0 °C.
-
In the dropping funnel, prepare a solution of 5-chlorovaleryl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the 5-chlorovaleryl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add bromobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
-
Reaction:
-
After the addition of bromobenzene, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
If the reaction is sluggish, it can be gently heated to reflux (around 40 °C for DCM) for an additional 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. This step is highly exothermic and should be done with caution in a fume hood.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the ortho and para isomers and other impurities.
-
-
Characterization:
-
Characterize the final product by techniques such as NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its identity and purity.
-
Data Summary
While specific quantitative data for this exact synthesis is limited in the provided search results, the following table summarizes the expected impact of key reaction parameters on the yield of aryl ketones in Friedel-Crafts acylations of similar deactivated aromatic compounds.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Catalyst Stoichiometry | 1.0 - 1.5 equivalents of AlCl₃ | Generally, an increase in catalyst amount up to a certain point will improve the yield. | A stoichiometric amount is needed to complex with the product ketone and drive the reaction to completion. |
| Temperature | 0 °C to Reflux (e.g., 40 °C in DCM) | Increasing temperature generally increases the reaction rate and can improve yield for deactivated substrates. | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decreased yield. |
| Reaction Time | 1 - 6 hours | Longer reaction times may be necessary for deactivated substrates to achieve full conversion. | Allows the reaction to proceed to completion. The optimal time should be determined by monitoring the reaction (e.g., by TLC). |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the logical relationships in the experimental workflow and the general signaling pathway of the Friedel-Crafts acylation.
Caption: Experimental workflow for the synthesis of this compound.
Caption: General signaling pathway for the Friedel-Crafts acylation reaction.
References
"stability of 1-(2-Bromophenyl)-5-chloro-1-oxopentane under acidic conditions"
Welcome to the technical support center for 1-(2-Bromophenyl)-5-chloro-1-oxopentane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound, particularly concerning its stability and reactivity under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound under acidic conditions?
Under acidic conditions, particularly in the presence of a Lewis acid catalyst, this compound is designed to undergo an intramolecular Friedel-Crafts acylation. This reaction results in the formation of a six-membered ring, yielding a tetralone derivative. The reaction is initiated by the activation of the acyl group by the acid catalyst, followed by an electrophilic aromatic substitution on the bromophenyl ring.
Q2: My cyclization reaction to form the tetralone is not proceeding or is giving a low yield. What are the possible causes?
Several factors can contribute to a low yield or failure of the cyclization reaction. These include:
-
Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., aluminum chloride) may be old, hydrated, or used in insufficient quantity.
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
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Solvent Choice: The solvent may be coordinating with the catalyst, reducing its activity.
-
Starting Material Purity: Impurities in the this compound can interfere with the reaction.
Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Common byproducts in Friedel-Crafts acylations can arise from intermolecular reactions or side reactions involving the alkyl halide. In the case of this compound, potential side reactions include:
-
Intermolecular Acylation: If the concentration of the starting material is too high, intermolecular acylation can compete with the desired intramolecular cyclization.
-
Alkylation: The chloropentane chain can potentially act as an alkylating agent under strong acidic conditions, leading to undesired alkylated aromatic byproducts.
-
Polymerization: Under harsh acidic conditions, resinous or polymeric materials can form.
To minimize byproducts, it is recommended to use high-dilution conditions to favor the intramolecular reaction and to carefully control the reaction temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low to No Conversion | 1. Inactive Lewis acid catalyst. 2. Insufficient reaction temperature. 3. Inappropriate solvent. | 1. Use fresh, anhydrous Lewis acid. Ensure it is properly stored. 2. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS. 3. Use a non-coordinating solvent such as dichloromethane or nitrobenzene. |
| Formation of Multiple Products | 1. Reaction concentration is too high. 2. Reaction temperature is too high. | 1. Employ high-dilution conditions by adding the substrate solution slowly to the catalyst-solvent mixture. 2. Optimize the reaction temperature. Start at a lower temperature and gradually increase it. |
| Starting Material Degradation | 1. Excessively harsh acidic conditions. 2. Prolonged reaction time. | 1. Use a milder Lewis acid or reduce the molar equivalents of the catalyst. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Experimental Protocols
Protocol for Intramolecular Friedel-Crafts Cyclization
This protocol provides a general procedure for the acid-catalyzed cyclization of this compound to form the corresponding tetralone derivative.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Slowly warm the reaction to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1M HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Lewis Acid on Cyclization Yield
| Lewis Acid | Equivalents | Temperature (°C) | Time (h) | Yield of Tetralone (%) |
| AlCl₃ | 1.2 | 25 | 3 | 85 |
| FeCl₃ | 1.2 | 25 | 3 | 65 |
| SnCl₄ | 1.2 | 25 | 3 | 70 |
| TiCl₄ | 1.2 | 0 | 4 | 78 |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Temperature (°C) | Time (h) | Yield of Tetralone (%) | Byproduct Formation (%) |
| Dichloromethane | 25 | 3 | 85 | 5 |
| Nitrobenzene | 25 | 3 | 88 | 3 |
| Carbon Disulfide | 25 | 3 | 82 | 7 |
| Diethyl Ether | 25 | 3 | <10 | >50 |
Visualizations
Caption: Workflow for the intramolecular Friedel-Crafts cyclization.
Caption: Desired vs. side reaction pathways under acidic conditions.
Caption: A logical guide for troubleshooting low reaction yields.
Technical Support Center: 1-(2-Bromophenyl)-5-chloro-1-oxopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromophenyl)-5-chloro-1-oxopentane. The information is designed to address potential issues encountered during its synthesis, purification, and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the likely decomposition pathways for this compound under stress conditions?
A1: Based on its structure, this compound is susceptible to several decomposition pathways, particularly under thermal, photolytic, and hydrolytic stress. The primary routes of degradation are likely to be intramolecular cyclization and hydrolysis. Intramolecular cyclization can occur via a Friedel-Crafts-type reaction, leading to the formation of a tetralone derivative. Hydrolysis of the chloropentane chain can also occur, yielding a hydroxylated analog.
Q2: What are the expected major degradation products?
A2: The expected major degradation products include 5-(2-bromophenyl)-3,4-dihydro-2H-pyran and 1-(2-bromophenyl)-5-hydroxy-1-oxopentane. Under forcing conditions, further degradation to smaller, more polar impurities may also be observed.
Q3: How can I monitor the stability of this compound in my formulation?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This involves developing a method that can separate the parent compound from its potential degradation products. Forced degradation studies are essential for generating these degradation products and ensuring the analytical method is capable of resolving them.
Troubleshooting Guides
Issue 1: Rapid degradation is observed during synthesis or workup.
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Possible Cause: The presence of Lewis acids or strong Brønsted acids can catalyze the intramolecular Friedel-Crafts cyclization.
-
Troubleshooting Steps:
-
Neutralize any acidic catalysts or byproducts promptly during the workup.
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Maintain a low temperature during the reaction and purification steps.
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Use a non-polar solvent for extraction and purification to minimize the solubility of any acidic residues.
-
Issue 2: Multiple unknown peaks appear in the HPLC chromatogram after storage.
-
Possible Cause: The compound may be degrading through multiple pathways, or secondary degradation of the initial products may be occurring.
-
Troubleshooting Steps:
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Perform a forced degradation study to systematically identify the degradation products under various stress conditions (acidic, basic, oxidative, thermal, photolytic).
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Use mass spectrometry (LC-MS) to obtain the molecular weights of the unknown peaks, which can help in their identification.
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Isolate the major degradation products using preparative HPLC for full structural elucidation by NMR.
-
Quantitative Data
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 24 h | 60 | 15.2 | 5-(2-bromophenyl)-3,4-dihydro-2H-pyran |
| 0.1 M NaOH | 24 h | 60 | 8.7 | 1-(2-bromophenyl)-5-hydroxy-1-oxopentane |
| 5% H₂O₂ | 24 h | 25 | 4.1 | Oxidized impurities |
| Thermal | 48 h | 80 | 22.5 | 5-(2-bromophenyl)-3,4-dihydro-2H-pyran |
| Photolytic (UV) | 24 h | 25 | 11.8 | Complex mixture |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples by HPLC, comparing them to an untreated control solution.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: 1-(2-Bromophenyl)-5-chloro-1-oxopentane
Welcome to the technical support center for 1-(2-Bromophenyl)-5-chloro-1-oxopentane. This guide is designed to assist researchers, scientists, and drug development professionals with the handling, storage, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly closed to prevent moisture ingress and potential degradation.[1][3] It is also advisable to protect the compound from light. For long-term storage, refrigeration at 2-8°C is recommended.
2. What is the shelf life of this compound?
When stored under the recommended conditions, the compound is expected to be stable for an extended period. However, it is best practice to re-analyze the purity of the compound if it has been stored for more than a year or if it has been exposed to adverse conditions.
3. What solvents are suitable for dissolving this compound?
Based on the structure of similar aromatic ketones, this compound is expected to be soluble in a range of common organic solvents.[4][5] These include, but are not limited to, dichloromethane (DCM), chloroform (CHCl₃), tetrahydrofuran (THF), ethyl acetate (EtOAc), and acetone. Its solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) is also expected to be good. Solubility in non-polar solvents like hexanes may be limited. It is sparingly soluble in water.
4. What are the main safety precautions to consider when handling this compound?
As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn. This includes safety goggles, chemical-resistant gloves, and a lab coat.[1][3][6] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.[1][2] Avoid contact with skin and eyes.[1][3] In case of contact, rinse the affected area thoroughly with water.[3]
5. Is this compound compatible with strong acids or bases?
The compound is incompatible with strong oxidizing agents and strong bases.[1][3] Strong bases can promote elimination reactions or other unwanted side reactions. The carbonyl group can be sensitive to both strong acidic and basic conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Incomplete or Slow Reaction
Question: My reaction with this compound is not going to completion or is proceeding very slowly. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Reagent Reactivity | The reactivity of the carbon-halogen bonds differs, with the C-Br bond being generally more reactive than the C-Cl bond.[6] Ensure your reaction conditions are appropriate for the specific transformation you are targeting. You may need to use a more reactive nucleophile or a catalyst to facilitate the reaction. |
| Steric Hindrance | The bromophenyl group may introduce steric hindrance around the carbonyl group. Consider using less bulky reagents or increasing the reaction temperature to overcome the steric barrier. |
| Poor Solubility | If the compound is not fully dissolved in the reaction solvent, the reaction rate will be slow. Try using a different solvent in which all reactants are fully soluble at the reaction temperature. |
| Degraded Starting Material | If the starting material has degraded, it may contain impurities that inhibit the reaction. Check the purity of your this compound by techniques like NMR or LC-MS before use. |
Issue 2: Formation of Multiple Products
Question: My reaction is producing a mixture of unexpected products. How can I improve the selectivity?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Multiple Reactive Sites | The molecule has several electrophilic sites: the carbonyl carbon, the carbon bearing the bromine, and the carbon bearing the chlorine.[7] Nucleophiles can potentially react at any of these sites. |
| - Control the Stoichiometry: Use a controlled amount of your nucleophile (e.g., 1 equivalent) to favor reaction at the most reactive site. | |
| - Optimize Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of a reaction. | |
| - Choose a Selective Reagent: Employ a nucleophile that is known to be selective for the desired functional group. | |
| Side Reactions | The presence of trace amounts of water or other impurities can lead to side reactions. Ensure all your reagents and solvents are dry and of high purity. |
Issue 3: Compound Degradation
Question: I suspect my sample of this compound has degraded. What are the signs of degradation?
Possible Causes and Solutions:
| Sign of Degradation | Recommended Action |
| Change in Appearance | A significant change in color (e.g., from a clear liquid to a dark or discolored one) can indicate degradation. |
| Presence of Impurities | Analysis by techniques such as TLC, NMR, or LC-MS shows the presence of new signals or peaks that were not in the original material. |
| Poor Reactivity | The compound fails to give the expected product in a well-established reaction. |
| If degradation is suspected, it is recommended to purify the compound (e.g., by column chromatography) or obtain a fresh batch. To prevent future degradation, always store the compound under the recommended conditions. |
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published, the following provides a general methodology for a common type of reaction involving this class of compounds.
General Protocol for Nucleophilic Substitution at the 5-position (Displacement of Chloride)
This protocol is a generalized procedure and may require optimization for specific nucleophiles.
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable dry solvent (e.g., THF or DMF).
-
Addition of Nucleophile: To the stirred solution, add the nucleophile (1.1 eq). If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
Reaction: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
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Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by an appropriate method, such as column chromatography on silica gel.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 487058-92-4 |
| Molecular Formula | C₁₁H₁₂BrClO |
| Molecular Weight | 275.57 g/mol |
| Appearance | Typically a liquid or low-melting solid |
| Purity | >97% (typical) |
Table 2: Recommended Solvents for Common Analytical Techniques
| Technique | Recommended Solvent(s) |
| NMR Spectroscopy | CDCl₃, DMSO-d₆ |
| LC-MS | Acetonitrile, Methanol (with water and appropriate additives) |
| Thin Layer Chromatography (TLC) | Ethyl acetate/Hexane mixtures |
Visualizations
Below are diagrams illustrating key concepts related to the handling and reactivity of this compound.
Caption: Figure 1: Recommended Handling Workflow
Caption: Figure 2: Potential Reactive Sites
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. halogenated organic solvents: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Impurities in 1-(2-Bromophenyl)-5-chloro-1-oxopentane
Welcome to the technical support center for 1-(2-Bromophenyl)-5-chloro-1-oxopentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[1][2]
Q2: What are the most likely impurities in synthetically prepared this compound?
Based on the synthetic route, the following impurities are commonly encountered:
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Isomeric Impurity: The major impurity is typically the para-substituted isomer, 1-(4-Bromophenyl)-5-chloro-1-oxopentane . This arises because the bromine atom on the benzene ring directs incoming electrophiles to both the ortho and para positions. Due to steric hindrance at the ortho position, the para-isomer is a significant byproduct.
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Unreacted Starting Materials: Residual bromobenzene and 5-chlorovaleryl chloride may be present if the reaction does not go to completion.
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Polysubstituted Products: Although less common in Friedel-Crafts acylation compared to alkylation, there is a possibility of forming di-acylated products, especially if the reaction conditions are not carefully controlled.[2]
-
Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) may remain and need to be removed during the work-up.
Troubleshooting Guides
Issue 1: Presence of a Major Impurity Detected by Chromatography
Symptom: Your chromatographic analysis (GC or HPLC) shows a significant peak in addition to the main product peak.
Likely Cause: This is very likely the isomeric impurity, 1-(4-Bromophenyl)-5-chloro-1-oxopentane.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a major impurity.
Resolution Steps:
-
Confirmation of Impurity Identity:
-
Utilize Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the mass of the impurity. The isomeric impurity will have the same mass as the desired product.
-
If available, compare the retention time with a reference standard of 1-(4-Bromophenyl)-5-chloro-1-oxopentane.
-
-
Purification:
-
Column Chromatography: This is a highly effective method for separating isomers. A silica gel column with a non-polar mobile phase is recommended.
-
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity requirements, preparative HPLC can provide excellent separation of the ortho and para isomers.
-
Recrystallization: This may be effective if there is a significant difference in the solubility of the two isomers in a particular solvent system. Experiment with different solvents and solvent mixtures to find optimal conditions.
-
Issue 2: Presence of Starting Materials in the Final Product
Symptom: GC or NMR analysis indicates the presence of bromobenzene or 5-chlorovaleryl chloride.
Troubleshooting Workflow:
Caption: Troubleshooting for residual starting materials.
Resolution Steps:
-
Reaction Optimization:
-
Ensure a slight excess of the acylating agent (5-chlorovaleryl chloride) and Lewis acid catalyst to drive the reaction to completion.
-
Consider increasing the reaction time or temperature, monitoring the reaction progress by TLC or GC.
-
-
Improved Work-up:
-
After quenching the reaction, perform a thorough aqueous wash to remove any unreacted 5-chlorovaleryl chloride and the catalyst.
-
A wash with a mild base (e.g., sodium bicarbonate solution) can help to remove acidic impurities.
-
-
Purification:
-
Vacuum Distillation: If the boiling points of the starting materials and the product are sufficiently different, vacuum distillation can be an effective purification method.
-
Column Chromatography: As with isomeric impurities, column chromatography can effectively separate the product from unreacted starting materials.
-
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is a general guideline for a Friedel-Crafts acylation reaction.
Materials:
-
Bromobenzene
-
5-Chlorovaleryl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 5-chlorovaleryl chloride in anhydrous dichloromethane via the dropping funnel.
-
To this mixture, add bromobenzene dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Analytical Methods
Table 1: Analytical Techniques for Impurity Profiling
| Technique | Purpose | Typical Conditions | Expected Observations |
| GC-MS | Identification and quantification of volatile impurities (starting materials, isomers). | Column: DB-5ms or equivalent. Injector Temp: 250°C. Oven Program: 100°C (2 min), ramp to 280°C at 15°C/min, hold for 5 min. MS Detector: Scan mode for identification, SIM mode for quantification. | Separation of product from starting materials and the isomeric impurity. Mass spectra will confirm identity. |
| HPLC | Quantification of the main product and isomeric impurity. | Column: C18 reverse-phase column. Mobile Phase: Gradient of acetonitrile and water. Detector: UV at 254 nm. | Baseline separation of this compound and 1-(4-Bromophenyl)-5-chloro-1-oxopentane. |
| ¹H NMR | Structural confirmation and detection of impurities. | Solvent: CDCl₃. Frequency: 400 MHz or higher. | Distinct aromatic proton signals for the ortho and para isomers. Residual signals from starting materials may be visible. |
Purification Protocols
Table 2: Purification Methods for this compound
| Method | Stationary Phase/Solvent System | Elution Order | Key Considerations |
| Column Chromatography | Stationary Phase: Silica gel (230-400 mesh). Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 98:2 to 90:10). | The less polar para-isomer will likely elute before the ortho-isomer. | Monitor fractions by TLC to identify and collect the pure product. |
| Recrystallization | Solvent System: Experiment with isopropanol, ethanol, or hexane/ethyl acetate mixtures. | - | The choice of solvent will depend on the relative solubilities of the product and impurities. |
| Preparative HPLC | Column: C18 preparative column. Mobile Phase: Isocratic or gradient elution with acetonitrile/water. | The elution order will be similar to analytical HPLC. | This method provides the highest purity but is less scalable than column chromatography. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the synthetic steps and the potential for impurity formation.
Caption: Impurity formation pathways in synthesis.
This technical support center provides a comprehensive guide to identifying, troubleshooting, and resolving common impurities in this compound. For further assistance, please consult the relevant scientific literature or contact a qualified chemist.
References
Validation & Comparative
"characterization of 1-(2-Bromophenyl)-5-chloro-1-oxopentane vs similar compounds"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated Phenylpentanone Derivatives
In the landscape of pharmaceutical research and drug development, the characterization of novel compounds is paramount. This guide provides a comparative analysis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane against two structurally similar compounds: 1-(4-Bromophenyl)-5-chloro-1-oxopentane and 5-chloro-1-(2-chlorophenyl)pentan-1-one. This comparison aims to provide researchers with a clear, data-driven overview of their chemical and physical properties to inform further investigation and application.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key physicochemical properties of this compound and its selected analogs. These properties are crucial for understanding the potential behavior of these compounds in various experimental and biological systems.
| Property | This compound | 1-(4-Bromophenyl)-5-chloro-1-oxopentane | 5-chloro-1-(2-chlorophenyl)pentan-1-one |
| Molecular Formula | C₁₁H₁₂BrClO | C₁₁H₁₂BrClO | C₁₁H₁₂Cl₂O |
| Molecular Weight | 275.57 g/mol [1][2] | 275.57 g/mol [2][3] | 231.11 g/mol [4] |
| CAS Number | 487058-92-4[1] | 54874-12-3[2] | 487058-79-7[4] |
Experimental Data: Spectral Characterization
Note: The following spectral data is based on closely related compounds and predictive models due to the limited availability of published experimental data for the primary compound of interest.
1-(4-Bromophenyl)-1-pentanone (A closely related analog):
-
Mass Spectrometry (Electron Ionization): The mass spectrum of 1-(4-bromophenyl)-1-pentanone, a compound structurally similar to the 4-bromo analog in this guide, shows a molecular ion peak corresponding to its molecular weight.[5]
It is important to note that the chloroalkyl chain in the compounds of interest will influence the fragmentation pattern observed in mass spectrometry.
Experimental Protocols
The synthesis and characterization of these halogenated phenylpentanone derivatives generally follow established organic chemistry methodologies. Below are generalized protocols for their synthesis and analysis.
General Synthesis of Halogenated Phenylpentanones
A common route for the synthesis of these compounds involves the Friedel-Crafts acylation of a substituted benzene with a halogenated acyl chloride.
Diagram of the General Synthesis Workflow:
References
- 1. This compound | 487058-92-4 [chemicalbook.com]
- 2. 1-(4-BROMOPHENYL)-5-CHLORO-1-OXOPENTANE | 54874-12-3 [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 5-Chloro-1-(2-chlorophenyl)-1-oxopentane | C11H12Cl2O | CID 22048642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Pentanone, 1-(4-bromophenyl)- [webbook.nist.gov]
A Comparative Guide to the Reactivity of 1-(2-Bromophenyl)-5-chloro-1-oxopentane and its 1-(4-bromophenyl) Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected reactivity of 1-(2-bromophenyl)-5-chloro-1-oxopentane and 1-(4-bromophenyl)-5-chloro-1-oxopentane. Due to the absence of direct comparative experimental studies in the public domain, this comparison is based on established principles of organic chemistry, including electronic and steric effects, and supported by data from analogous chemical systems.
Introduction
1-(Bromophenyl)-5-chloro-1-oxopentanes are bifunctional molecules that hold potential as intermediates in the synthesis of various heterocyclic compounds and other complex organic architectures. The position of the bromine atom on the phenyl ring—ortho versus para—is anticipated to significantly influence the molecule's reactivity, particularly at the carbonyl group and the aromatic ring. Understanding these differences is crucial for designing synthetic routes and predicting reaction outcomes.
The primary reaction of interest for these molecules is an intramolecular Friedel-Crafts acylation, where the acyl group attached to the phenyl ring can cyclize via the chloropentanoyl chain. The propensity for this and other reactions is dictated by the electronic and steric environment of the reactive sites.
Data Presentation: Structural and Electronic Comparison
The following table summarizes the key differences between the two isomers based on fundamental chemical principles.
| Feature | This compound | 1-(4-Bromophenyl)-5-chloro-1-oxopentane | Rationale |
| Structure | Bromine atom is adjacent to the pentanoyl group. | Bromine atom is opposite to the pentanoyl group. | Positional Isomerism. |
| Steric Hindrance | High, due to the proximity of the bulky bromine atom to the carbonyl group and the reaction site for intramolecular cyclization. | Low, the bromine atom is distant from the carbonyl group. | The ortho-substituent creates a more crowded environment around the acyl group. |
| Electronic Effect (Inductive) | Electron-withdrawing (-I effect) from the bromine atom deactivates the aromatic ring. | Electron-withdrawing (-I effect) from the bromine atom deactivates the aromatic ring. | Halogens are electronegative and pull electron density from the ring. |
| Electronic Effect (Resonance) | Electron-donating (+R effect) from the bromine atom directs incoming electrophiles to the ortho and para positions. | Electron-donating (+R effect) from the bromine atom directs incoming electrophiles to the ortho positions (relative to the bromine). | The lone pairs on the bromine can be delocalized into the aromatic ring. |
| Expected Carbonyl Reactivity | Potentially reduced due to steric hindrance from the ortho-bromine, which may impede the approach of nucleophiles. | Higher, as the para-substituent does not sterically hinder the carbonyl group. | The "ortho effect" can sterically shield the reaction center.[1] |
| Expected Ring Reactivity in Intramolecular Cyclization | Likely lower due to a combination of steric hindrance and potential electronic effects that disfavor the required conformation for cyclization. | Likely higher, as the reactive site for cyclization (ortho to the acyl group) is less sterically hindered. | Intramolecular reactions are highly sensitive to geometric constraints.[2] |
Experimental Protocols
To empirically determine the relative reactivity of this compound and its 1-(4-bromophenyl) analog, the following experimental protocols could be employed.
Experiment 1: Intramolecular Friedel-Crafts Acylation
Objective: To compare the rate and yield of intramolecular cyclization to form the corresponding tetralone derivative.
Procedure:
-
Reaction Setup: In separate, identical reaction vessels, dissolve equimolar amounts of this compound and 1-(4-bromophenyl)-5-chloro-1-oxopentane in a suitable solvent (e.g., dichloromethane or nitrobenzene).
-
Initiation: Add a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to each reaction vessel at a controlled temperature (e.g., 0 °C).
-
Monitoring: Monitor the progress of each reaction over time by taking aliquots and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Workup: After a set time, or upon completion, quench the reactions by adding ice-cold water. Extract the organic products, dry the organic layer, and remove the solvent under reduced pressure.
-
Analysis: Purify the products via column chromatography and characterize them using NMR spectroscopy and mass spectrometry. Calculate the yield of the cyclized product for each isomer. The relative rates can be determined by comparing the consumption of starting material and the formation of the product over time.
Experiment 2: Nucleophilic Addition to the Carbonyl Group
Objective: To compare the reactivity of the carbonyl group towards a common nucleophile.
Procedure:
-
Reaction Setup: Prepare separate solutions of this compound and 1-(4-bromophenyl)-5-chloro-1-oxopentane of known concentration in a suitable solvent (e.g., tetrahydrofuran).
-
Reaction: Treat each solution with an equimolar amount of a nucleophilic reagent, such as sodium borohydride (NaBH₄), at a constant temperature.
-
Monitoring: Follow the disappearance of the starting ketone and the appearance of the corresponding alcohol product using Thin Layer Chromatography (TLC) or a spectroscopic method (e.g., IR spectroscopy by monitoring the carbonyl stretch).
-
Analysis: The relative time to completion or the ratio of product to starting material at a specific time point will provide a qualitative or semi-quantitative measure of the relative reactivity of the carbonyl group.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Electronic and Steric Effects in Ortho vs. Para Isomers.
Caption: General Workflow for Comparing Isomer Reactivity.
Conclusion
Based on established principles of physical organic chemistry, it is predicted that 1-(4-bromophenyl)-5-chloro-1-oxopentane will be more reactive than its 1-(2-bromophenyl) counterpart in reactions such as intramolecular Friedel-Crafts acylation and nucleophilic addition to the carbonyl group. This difference in reactivity is primarily attributed to the significant steric hindrance imposed by the ortho-bromine substituent in the 2-bromo isomer, which is absent in the 4-bromo isomer. While the electronic effects of the bromine atom are similar in both positions, the steric "ortho effect" is expected to be the dominating factor in differentiating their chemical behavior. The experimental protocols outlined provide a framework for the empirical validation of these predictions.
References
Comparative Analysis of the Predicted Biological Activity of 1-(2-Bromophenyl)-5-chloro-1-oxopentane Against Established Therapeutic Agents
For distribution among researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the predicted biological activities of the novel compound 1-(2-Bromophenyl)-5-chloro-1-oxopentane against well-established drugs, namely the antibiotic Ciprofloxacin, the efflux pump inhibitor Verapamil, and the chemotherapeutic agent Doxorubicin. Due to the absence of direct experimental data for this compound, its potential biological activities are inferred from the known properties of structurally related compounds, specifically haloketones and bromophenyl ketones. The primary predicted activities for this compound are antimicrobial and cytotoxic effects.
Predicted Biological Activities and Comparative Drugs
Based on its chemical structure, this compound is classified as a haloketone. Halogenated compounds are known for their diverse biological activities, including antimicrobial and cytotoxic properties. The presence of the bromophenyl group may further contribute to these effects.
Table 1: Overview of Predicted Activities and Comparator Drugs
| Predicted Activity | Comparator Drug(s) | Therapeutic Class |
| Antimicrobial Activity | Ciprofloxacin | Fluoroquinolone Antibiotic |
| Efflux Pump Inhibition | Verapamil | Calcium Channel Blocker, Efflux Pump Inhibitor |
| Cytotoxic Activity | Doxorubicin | Anthracycline Chemotherapy |
Comparative Analysis of Predicted Antimicrobial Activity
The antimicrobial potential of this compound is inferred from the general activity of ketones and halogenated compounds, which have been shown to exhibit antibacterial properties. Some ketones have also been identified as bacterial efflux pump inhibitors, a mechanism that can reverse antibiotic resistance.
Table 2: Comparison of Antimicrobial Activity
| Parameter | This compound (Predicted) | Ciprofloxacin (Reported Data) | Verapamil (Reported Data) |
| Mechanism of Action | Disruption of cell membrane or inhibition of essential enzymes (inferred). Potential efflux pump inhibition. | Inhibition of DNA gyrase and topoisomerase IV, preventing bacterial DNA replication[1]. | Inhibition of bacterial efflux pumps, increasing intracellular concentration of antibiotics[2][3][4][5][6]. |
| Spectrum of Activity | Unknown. Predicted to have broad-spectrum activity against Gram-positive and Gram-negative bacteria. | Broad-spectrum, particularly effective against Gram-negative bacteria like E. coli and P. aeruginosa[1][7]. Less effective against some Gram-positive bacteria[1]. | Does not possess direct antimicrobial activity but enhances the efficacy of other antibiotics against resistant strains[2][5]. |
| Minimum Inhibitory Concentration (MIC) | To be determined. | Against P. aeruginosa: ≤0.5 µg/mL. Against E. coli: ≤0.1 µg/mL. Against S. aureus: 0.5 µg/mL[7][8]. | Not applicable (used in combination). Can potentiate bedaquiline and clofazimine by 8- to 16-fold[6]. |
Comparative Analysis of Predicted Cytotoxic Activity
The cytotoxic potential of this compound is inferred from the known reactivity of α-haloketones and the observed cytotoxic effects of some ketone-containing compounds. This suggests potential applications in oncology research.
Table 3: Comparison of Cytotoxic Activity
| Parameter | This compound (Predicted) | Doxorubicin (Reported Data) |
| Mechanism of Action | Alkylation of cellular macromolecules, induction of oxidative stress, or inhibition of key metabolic enzymes (inferred). | Inhibition of topoisomerase II, intercalation into DNA, and generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis[9]. |
| Cell Line Specificity | To be determined. | Broad activity against various cancer cell lines, including breast cancer (MDA-MB-231, MCF7)[10][11]. |
| IC50 (Half-maximal inhibitory concentration) | To be determined. | MDA-MB-231 cells: ~0.9 µM. MCF7 cells: ~2.2 µM[10]. Can vary depending on the cell line and exposure time[11][12]. |
Experimental Protocols
To validate the predicted biological activities of this compound, the following standard experimental protocols are recommended.
Antimicrobial Susceptibility Testing
1. Kirby-Bauer Disk Diffusion Method:
-
Objective: To qualitatively assess the antimicrobial activity.
-
Methodology:
-
Prepare a standardized inoculum of the test bacterium.
-
Evenly swab the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Aseptically place paper disks impregnated with a known concentration of this compound and control antibiotics (e.g., Ciprofloxacin) onto the agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measure the diameter of the zone of inhibition around each disk[13]. The size of the zone correlates with the susceptibility of the bacterium to the compound.
-
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To quantitatively determine the lowest concentration of the compound that inhibits visible bacterial growth.
-
Methodology:
-
Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate under suitable conditions.
-
The MIC is determined as the lowest concentration of the compound where no visible growth is observed[14].
-
Bacterial Efflux Pump Inhibition Assay
Ethidium Bromide (EtBr) Accumulation Assay:
-
Objective: To assess the ability of the compound to inhibit efflux pumps.
-
Methodology:
-
Grow bacterial cells to the mid-logarithmic phase and wash them.
-
Pre-incubate the cells with and without this compound or a known efflux pump inhibitor like Verapamil.
-
Add Ethidium Bromide (a substrate of many efflux pumps) to the cell suspensions.
-
Monitor the fluorescence of EtBr over time using a fluorometer. Increased fluorescence indicates intracellular accumulation of EtBr, suggesting inhibition of efflux pumps[15][16][17][18].
-
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Objective: To measure the cytotoxic effect of the compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MDA-MB-231 or MCF7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a control drug like Doxorubicin for a specified period (e.g., 24, 48, or 72 hours)[19][20][21].
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals[22].
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Visualized Workflows and Pathways
Caption: Experimental workflows for antimicrobial susceptibility testing.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. Verapamil, and Its Metabolite Norverapamil, Inhibit Macrophage-induced, Bacterial Efflux Pump-mediated Tolerance to Multiple Anti-tubercular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Efflux Inhibition with Verapamil Potentiates Bedaquiline in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Distribution and Antimicrobial Activity of Ciprofloxacin in Human Soft Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. advetresearch.com [advetresearch.com]
- 13. asm.org [asm.org]
- 14. apec.org [apec.org]
- 15. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Computational Analysis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the computational analysis of novel chemical entities serves as a cornerstone for predicting their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane, a molecule of interest in medicinal chemistry, benchmarked against the well-characterized class of chalcone derivatives. Due to the limited direct computational and experimental data on this compound, this guide leverages the extensive research on structurally related bromo- and chloro-substituted chalcones to infer its potential properties and to propose a roadmap for its evaluation.
Comparative Analysis of Physicochemical and Computational Properties
While specific experimental data for this compound is scarce, we can extrapolate its likely computational characteristics based on the analysis of analogous compounds, particularly chalcones, which share the core phenyl-carbonyl motif. Chalcones are widely studied for their diverse biological activities, and extensive computational data from Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) studies are available.[1][2][3][4][5]
| Property | This compound (Predicted) | Substituted Chalcones (Reported Range) | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | ~291.58 | 200 - 400 | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| LogP (Lipophilicity) | Moderately Lipophilic | 2.0 - 5.0 | Affects membrane permeability and solubility. Higher LogP can indicate better cell penetration but may also lead to lower solubility and higher toxicity.[4] |
| Hydrogen Bond Donors | 0 | 0 - 2 | Impacts binding affinity to target proteins and solubility. |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | 1 - 3 | Crucial for forming interactions with biological targets. |
| HOMO-LUMO Gap (eV) | Moderate | 3.0 - 5.0 | A smaller gap suggests higher chemical reactivity and potential for biological activity. Electron-withdrawing groups like halogens can influence this gap.[6] |
| Dipole Moment (Debye) | Moderate | 2.0 - 6.0 | Affects polarity and interactions with polar solvents and biological macromolecules. |
Note: The properties for this compound are estimations based on its structure and comparison with related compounds.
Inferred Biological Potential and Signaling Pathways
Chalcone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[7] The presence of bromo and chloro substituents on the aromatic rings of chalcones has been shown to modulate their biological activity.[6] For instance, halogenated chalcones have been investigated for their antimicrobial properties, with computational studies revealing the importance of electronic properties and molecular orbitals in their mechanism of action.[4][5]
Given the structural similarities, it is plausible that this compound could exhibit similar biological activities. The bromophenyl and chloroalkyl moieties could contribute to its lipophilicity and ability to interact with biological targets.
Below is a generalized signaling pathway that is often modulated by chalcone derivatives and could be a potential target for this compound.
Caption: A generalized signaling pathway potentially targeted by bioactive compounds like chalcones.
Experimental Protocols for Evaluation
To validate the predicted properties and explore the biological potential of this compound, a series of computational and experimental studies are recommended. The following protocols are based on established methodologies used for the analysis of chalcone derivatives.
Computational Analysis Workflow
A typical in silico analysis workflow to predict the activity and properties of a novel compound is outlined below.
Caption: A standard workflow for the computational analysis of a novel chemical entity.
Detailed Methodologies:
-
Density Functional Theory (DFT) Calculations: Geometry optimization and electronic property calculations can be performed using software like Gaussian or Spartan. A common level of theory for such analyses is B3LYP with a 6-31G* basis set.[4][5] This allows for the determination of molecular orbitals (HOMO, LUMO), electrostatic potential maps, and reactivity descriptors.
-
Quantitative Structure-Activity Relationship (QSAR): A dataset of compounds with known biological activity is required. Molecular descriptors (e.g., topological, electronic, steric) are calculated using software like DRAGON or PaDEL-Descriptor. Statistical methods such as multiple linear regression or partial least squares are then used to build a predictive model.[1][2]
-
Molecular Docking: A crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Software like AutoDock or Glide can be used to predict the binding conformation and affinity of the ligand within the protein's active site.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex predicted by docking, MD simulations can be performed using software like GROMACS or AMBER. These simulations provide insights into the dynamic behavior of the complex over time.
In Vitro Biological Assays
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: The cytotoxic effects can be evaluated against various cancer cell lines (e.g., MCF-7, A549) using the MTT assay. The IC50 value, the concentration required to inhibit 50% of cell growth, is determined.
-
Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, in vitro inhibition assays can be conducted to determine the compound's inhibitory potency (e.g., Ki or IC50 values).
Conclusion
While direct experimental and computational data for this compound are not yet available, a comparative analysis with the extensively studied class of chalcones provides a valuable framework for predicting its properties and guiding future research. The computational methodologies and experimental protocols outlined in this guide offer a clear path for the comprehensive evaluation of this and other novel chemical entities. The structural features of this compound suggest that it is a promising candidate for further investigation as a potential bioactive agent.
References
- 1. Synthesis, antimycobacterial activity evaluation, and QSAR studies of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR of Chalcones Utilizing Theoretical Molecular Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational Analysis of a Series of Chlorinated Chalcone Derivatives [scirp.org]
- 5. scirp.org [scirp.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis, biological evaluation and 3D-QSAR studies of new chalcone derivatives as inhibitors of human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structural Landscape of Novel Compounds: A Methodological Guide to X-ray Crystallography of Phenyl-Alkanone Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the application of X-ray crystallography to elucidate the three-dimensional structure of novel small molecules. While specific crystallographic data for 1-(2-Bromophenyl)-5-chloro-1-oxopentane derivatives is not publicly available, this guide provides a robust framework for such an analysis, comparing hypothetical structural outcomes and detailing necessary experimental protocols.
In the quest for novel therapeutics, a deep understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid, providing invaluable insights into structure-activity relationships (SAR), informing lead optimization, and guiding the design of more potent and selective drug candidates.
This guide focuses on the methodological approach to the X-ray crystallographic analysis of this compound derivatives, a class of compounds with potential applications in medicinal chemistry. In the absence of published crystal structures for this specific family of molecules, this document serves as a comparative and methodological handbook. It outlines the necessary experimental procedures and presents a comparative analysis of hypothetical crystallographic data, based on common structural motifs found in related small molecules.
Comparative Analysis of Hypothetical Crystallographic Data
To illustrate the comparative power of X-ray crystallography, the following table summarizes hypothetical crystallographic data for three distinct derivatives of a generic phenyl-alkanone scaffold. This data, while not representing experimentally determined values for the title compounds, serves to highlight the types of structural parameters that are compared and their significance in drug design.
| Parameter | Derivative A (Unsubstituted) | Derivative B (Bromophenyl) | Derivative C (Chloropentyl) | Significance in Drug Development |
| Crystal System | Monoclinic | Orthorhombic | Triclinic | Influences physical properties like solubility and stability. |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 | Determines the symmetry of the crystal packing and the number of molecules in the asymmetric unit. |
| Unit Cell Dimensions | a=10.2, b=5.6, c=12.1 Å | a=8.9, b=11.5, c=14.3 Å | a=6.7, b=8.1, c=9.5 Å | Defines the size and shape of the repeating unit in the crystal lattice. |
| Resolution (Å) | 1.10 | 0.95 | 1.25 | A measure of the level of detail in the electron density map; lower values indicate higher quality data. |
| Key Torsion Angle (°) | -175.2 | 165.8 | -170.5 | Describes the conformation of the molecule, which is critical for binding to a biological target. |
| Intermolecular Bonds | van der Waals | Halogen bonding, π-π | C-H···O hydrogen bonds | Governs the crystal packing and can provide insights into potential interactions with a protein binding site. |
Experimental Protocols
A detailed and systematic approach is crucial for obtaining high-quality crystals suitable for X-ray diffraction analysis. The following protocols provide a generalized workflow for the synthesis, crystallization, and structural determination of novel small molecules like this compound derivatives.
Synthesis of this compound Derivatives
A common synthetic route to this class of compounds involves the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Reaction Setup : To a stirred suspension of anhydrous AlCl₃ in an inert solvent (e.g., dichloromethane) at 0 °C, add 5-chlorovaleryl chloride dropwise.
-
Addition of Aryl Component : Add bromobenzene to the reaction mixture and allow it to stir at room temperature for several hours.
-
Workup : Quench the reaction by pouring it over crushed ice and an aqueous HCl solution.
-
Extraction and Purification : Extract the organic layer with a suitable solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Crystallization
The formation of single crystals of sufficient size and quality is often the most challenging step. A variety of techniques should be systematically screened.
-
Slow Evaporation : Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion : Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Cooling : Slowly cool a saturated solution of the compound from a high temperature to a lower temperature.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield a final, accurate three-dimensional structure.
Visualizing Methodologies and Structural Relationships
To further clarify the processes and concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothetical analysis of structural relationships.
Caption: A flowchart illustrating the key stages of an X-ray crystallography experiment.
Caption: A diagram showing the potential influence of halogen substituents on intermolecular forces.
Comparative Guide to the Structural Confirmation of 1-(2-Bromophenyl)-5-chloro-1-oxopentane
This guide provides a comprehensive comparison of analytical data for confirming the chemical structure of 1-(2-Bromophenyl)-5-chloro-1-oxopentane. The guide is intended for researchers, scientists, and professionals in drug development who require robust methods for structural elucidation and verification. Below, we present predicted analytical data for the target compound and compare it with experimental data from a structurally related alternative, 1-(4-bromophenyl)ethanone. Detailed experimental protocols and a logical workflow for structural confirmation are also provided.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the predicted spectroscopic data for this compound are presented alongside the known data for 1-(4-bromophenyl)ethanone. This comparison allows researchers to anticipate the expected spectral features and to have a reference point for their own experimental results.
| Analytical Technique | This compound (Predicted Data) | 1-(4-bromophenyl)ethanone (Alternative Compound - Experimental Data) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60 (dd, J = 8.0, 1.2 Hz, 1H), 7.40 (td, J = 7.6, 1.2 Hz, 1H), 7.30 (td, J = 7.6, 1.8 Hz, 1H), 7.20 (dd, J = 7.6, 1.8 Hz, 1H), 3.60 (t, J = 6.4 Hz, 2H), 3.00 (t, J = 7.2 Hz, 2H), 2.00-1.90 (m, 2H), 1.85-1.75 (m, 2H) | δ 7.82 (d, J = 8.4 Hz, 2H), 7.61 (d, J = 8.4 Hz, 2H), 2.59 (s, 3H)[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 202.0 (C=O), 138.0 (C-Br), 133.5 (Ar-CH), 131.0 (Ar-CH), 128.5 (Ar-C), 127.0 (Ar-CH), 118.0 (Ar-CH), 44.5 (CH₂-Cl), 38.0 (CH₂-C=O), 32.0 (CH₂), 24.0 (CH₂) | δ 197.0 (C=O), 135.8 (Ar-C), 131.9 (Ar-CH), 129.8 (Ar-CH), 128.3 (Ar-C-Br), 26.5 (CH₃)[1] |
| IR Spectroscopy (ATR) | ν 3060 (Ar C-H), 2950, 2870 (Aliphatic C-H), 1690 (C=O, ketone), 1580, 1470 (Ar C=C), 750 (C-Br), 650 (C-Cl) cm⁻¹ | ν 3356, 1621, 1416, 1126, 842 cm⁻¹ (data for a similar bromophenyl compound) |
| Mass Spectrometry (EI) | m/z (%): 274/276/278 [M]⁺ (isotopic pattern for Br and Cl), 239/241 [M-Cl]⁺, 183/185 [BrPhCO]⁺, 155/157 [BrPh]⁺ | m/z (%): 198/200 [M]⁺, 183/185 [M-CH₃]⁺, 155/157 [BrPh]⁺, 76 [C₆H₄]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: 4.08 seconds
-
Relaxation Delay: 1.0 second
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.09 seconds
-
Relaxation Delay: 2.0 seconds
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
Infrared (IR) Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: The resulting spectrum should be baseline corrected and the frequencies of significant absorption bands reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Source Temperature: 230°C
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution for bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) should be clearly visible in the mass spectrum.
Mandatory Visualization
The following diagram illustrates the logical workflow for the structural confirmation of this compound, from synthesis to final characterization.
References
A Comparative Guide to the Quantitative Analysis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pharmaceutical intermediates is paramount in drug development and manufacturing to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 1-(2-Bromophenyl)-5-chloro-1-oxopentane, a halogenated aromatic ketone, presents unique analytical challenges due to its chemical properties. This guide provides a comprehensive comparison of three common analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as routine quality control or trace-level impurity analysis. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and UPLC-MS/MS for the quantification of this compound, based on typical performance for structurally similar halogenated aromatic ketones.
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | High-resolution separation based on polarity, highly selective detection by mass-to-charge ratio of parent and fragment ions. |
| Linearity (R²) | > 0.999[1][2][3] | > 0.998 | > 0.999[4] |
| Limit of Quantification (LOQ) | 0.05 - 1 µg/mL[2][3] | 0.01 - 0.5 µg/mL | 0.05 - 10 ng/mL[5] |
| Accuracy (Recovery %) | 98 - 102%[6] | 95 - 105% | 97 - 103% |
| Precision (RSD %) | < 2%[7] | < 5% | < 3%[6] |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra. | High; mass spectral data provides good compound identification. | Very High; specific parent-daughter ion transitions minimize interferences. |
| Throughput | Moderate | Moderate to High | High |
| Cost | Low | Moderate | High |
| Primary Application | Routine quality control, content uniformity, and assay of the main component. | Analysis of volatile impurities, residual solvents, and thermally stable compounds. | Trace-level quantification, impurity profiling, and analysis in complex matrices. |
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC-UV, GC-MS, and UPLC-MS/MS.
References
- 1. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of the novel compound 1-(2-Bromophenyl)-5-chloro-1-oxopentane. Due to the absence of published cross-reactivity data for this specific molecule, this document outlines a comprehensive experimental strategy to characterize its selectivity profile against a panel of structurally related compounds and common off-target liabilities. The provided protocols and data presentation templates are intended to guide researchers in generating and interpreting the necessary experimental data.
Compound Overview
Target Compound: this compound CAS Number: 487058-92-4 Molecular Formula: C₁₁H₁₂BrClO Structure:

Rationale for Cross-Reactivity Studies
The structure of this compound, featuring a substituted aromatic ring and an aliphatic ketone with a terminal chloride, suggests potential for interactions with a variety of biological targets. The electrophilic nature of the carbonyl group and the potential for metabolic activation of the chloroalkane moiety warrant a thorough investigation of its off-target effects to assess its suitability for further development as a selective chemical probe or therapeutic agent.
Proposed Comparator Compounds
To provide a meaningful comparison, a selection of structurally similar and commercially available compounds is proposed. These compounds share key structural motifs with the primary compound of interest and can help to elucidate the structure-activity relationships underlying any observed biological effects.
| Compound Name | CAS Number | Key Structural Difference | Potential Relevance |
| 1-(4-Bromophenyl)-5-chloro-1-oxopentane | 54874-12-3 | Position of the bromo substituent | Isomeric control to assess the impact of substituent position on activity. |
| 1-(2-Chlorophenyl)-5-chloro-1-oxopentane | 60933-71-3 | Chloro instead of bromo substituent | Evaluates the effect of halogen substitution on the phenyl ring. |
| 5-Chloro-1-phenyl-1-pentanone | 5452-60-8 | Lacks the bromo substituent | Provides a baseline for the contribution of the halogen on the phenyl ring to any observed activity. |
| 1-Bromo-5-chloropentane | 14669-53-9 | Lacks the bromophenyl ketone moiety | Acts as a negative control to determine if the chloroalkane chain alone has intrinsic activity. |
Experimental Workflow for Cross-Reactivity Profiling
The following workflow outlines a systematic approach to assessing the cross-reactivity of this compound and its analogs.
A Comparative Guide to the Synthesis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 1-(2-Bromophenyl)-5-chloro-1-oxopentane: Friedel-Crafts acylation and the Grignard reaction. The objective is to furnish researchers with the necessary data and methodologies to select the most suitable pathway for their specific needs, considering factors such as yield, purity, and experimental complexity.
At a Glance: Comparison of Synthesis Routes
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Materials | Bromobenzene, 5-chlorovaleryl chloride, Lewis acid (e.g., AlCl₃) | 1,2-dibromobenzene, magnesium, 5-chlorovaleryl chloride |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Acyl Substitution |
| Typical Yield | Moderate to Good | Good to Excellent |
| Key Side Products | Isomeric products (ortho-, para-), polyacylated products | Biphenyl, tertiary alcohol |
| Reaction Conditions | Anhydrous, often requires heating | Anhydrous, requires careful temperature control |
| Purification | Column chromatography, recrystallization | Column chromatography, recrystallization |
| Advantages | One-pot reaction, readily available starting materials | High yields, regioselective |
| Disadvantages | Potential for isomer formation, catalyst handling | Moisture-sensitive, potential for side reactions |
Route 1: Friedel-Crafts Acylation of Bromobenzene
The Friedel-Crafts acylation offers a direct approach to this compound by reacting bromobenzene with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Safety Operating Guide
Proper Disposal of 1-(2-Bromophenyl)-5-chloro-1-oxopentane: A Guide for Laboratory Professionals
For immediate reference, this document provides essential safety and logistical information for the proper disposal of 1-(2-Bromophenyl)-5-chloro-1-oxopentane, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous properties and follow a strict disposal protocol. This compound is classified as a flammable liquid and causes skin irritation. It is also toxic to aquatic life with long-lasting effects. Therefore, it must be disposed of as hazardous waste and not released into the environment.
Immediate Safety Precautions
Before handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn. This includes flame-retardant antistatic protective clothing, gloves, and eye/face protection. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][2][3] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[1][2][3]
Quantitative Data Summary
The following table summarizes key hazard and physical property data for this compound, derived from its Safety Data Sheet.
| Property | Value | Source |
| Molecular Formula | C11H12BrClO | [4] |
| Molecular Weight | 275.57 g/mol | [4] |
| GHS Classification | Flammable Liquid (Category 2), Skin Irritation (Category 2), Acute Aquatic Hazard (Category 2), Chronic Aquatic Hazard | |
| Hazard Statements | H315: Causes skin irritation, H411: Toxic to aquatic life with long lasting effects | |
| Precautionary Statements | P210, P233, P240, P241, P242, P243, P264, P273, P280 |
Disposal Protocol
The disposal of this compound must be managed as halogenated organic waste.[5][6] Do not dispose of this chemical down the drain or in regular trash.[7][8] The following step-by-step procedure outlines the correct disposal workflow:
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) separately from non-halogenated waste.[5][6][9] This is crucial as the disposal methods for halogenated and non-halogenated organic wastes differ, with halogenated waste typically being more expensive to process.[6][8]
-
Containerization:
-
Use a designated, properly labeled, and compatible waste container for halogenated organic compounds.[9][10][11] The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[11]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Include the approximate quantity of the waste.
-
Keep the waste container closed at all times, except when adding waste.[9][10][11]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][11]
-
Ensure that the storage area is well-ventilated and away from sources of ignition such as heat, sparks, and open flames.[1]
-
Store incompatible materials separately. For example, do not store halogenated organic waste with strong oxidizing agents or strong bases.[1][11]
-
-
Waste Pickup:
-
Once the waste container is full, or if it has been in storage for an extended period (typically up to one year, but institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11][12]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Empty Containers:
-
Even "empty" containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed.[9]
-
The rinsate from cleaning the container must be collected and disposed of as halogenated organic waste.[9] After proper rinsing, remove or deface the original label before disposing of the container as non-hazardous waste, in accordance with institutional guidelines.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | 487058-92-4 [amp.chemicalbook.com]
- 5. bucknell.edu [bucknell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 1-(2-Bromophenyl)-5-chloro-1-oxopentane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 1-(2-Bromophenyl)-5-chloro-1-oxopentane, a halogenated organic compound. Adherence to these protocols is critical to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is expected to be an irritant to the eyes, skin, and respiratory system, a comprehensive suite of personal protective equipment is mandatory.[1] The following table summarizes the required PPE for various levels of protection.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with side shields or a Face Shield | Essential to protect against splashes and vapors that can cause serious eye irritation.[2][3] A face shield should be used in conjunction with goggles for maximum protection.[3] |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Rubber) | Prevents skin contact with the chemical, which can cause irritation.[2][4] Gloves should be inspected for any damage before use and changed regularly to avoid contamination.[2] |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Protects skin and personal clothing from spills and splashes.[4][5] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant suit may be necessary.[6] |
| Respiratory Protection | Use in a certified Chemical Fume Hood | A fume hood is crucial to prevent the inhalation of vapors, which may cause respiratory tract irritation.[4][7] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used after a proper risk assessment.[2][8] |
| Foot Protection | Closed-toe shoes | Protects feet from potential spills.[4] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedure:
-
Preparation: Before handling the compound, ensure that a designated work area within a certified chemical fume hood is prepared.[4][7] All necessary PPE should be donned correctly. An emergency eyewash station and safety shower must be readily accessible.
-
Dispensing: When weighing or transferring the compound, do so within the fume hood to minimize vapor inhalation. Use spark-proof tools if the compound is flammable.
-
Heating: If heating is required, use a water bath or heating mantle instead of an open flame to avoid ignition sources.[4]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[9] Decontaminate the work surface.
Spill Management:
-
Small Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: For larger spills, evacuate the immediate area and alert laboratory personnel. If safe to do so, contain the spill and prevent it from entering drains. Follow your institution's emergency response protocol.
Disposal Plan:
As a halogenated organic compound, this compound requires specific disposal procedures.[4][7]
-
Waste Segregation: Do not dispose of this chemical down the drain.[4][7] It must be collected in a designated "Halogenated Organic Waste" container.[7][10] This is crucial as mixing halogenated and non-halogenated waste can complicate and increase the cost of disposal.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste: this compound".[11]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The container must be kept tightly closed when not in use.[11][12]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. falseguridad.com [falseguridad.com]
- 3. osha.gov [osha.gov]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. hazmatschool.com [hazmatschool.com]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
